2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine
描述
属性
IUPAC Name |
2,6-dichloro-9-(2,2,2-trifluoroethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)16(2-13-3)1-7(10,11)12/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYOTYBFANTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(F)(F)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway for 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine: A Technical Guide to Regioselective N9-Alkylation
Executive Summary
The introduction of a 2,2,2-trifluoroethyl group into the N9 position of the purine scaffold is a highly sought-after modification in modern drug discovery. This specific moiety imparts exceptional metabolic stability, modulates lipophilicity, and prevents oxidative degradation by xanthine oxidases, making it a critical structural feature in the development of cyclin-dependent kinase (CDK) inhibitors and other targeted therapeutics 1[1]. This whitepaper details the mechanistic rationale, optimized reaction conditions, and a self-validating experimental protocol for the synthesis of 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine from the commercially available 2,6-dichloropurine.
Mechanistic Rationale & Regioselectivity
The synthesis relies on the nucleophilic substitution (SN2) of a 2,2,2-trifluoroethylating agent by a deprotonated purine anion. As a Senior Application Scientist, I emphasize that successful execution requires understanding the causality behind the reagent selection:
-
The Electrophile (Triflate vs. Halide): The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group severely deactivates the adjacent methylene carbon toward SN2 attack. Consequently, standard alkyl halides like 2,2,2-trifluoroethyl iodide are notoriously sluggish, often requiring elevated temperatures that lead to the degradation of the purine core. To circumvent this, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is utilized. The exceptional leaving group ability of the triflate anion lowers the activation energy barrier, allowing the reaction to proceed efficiently at ambient temperatures.
-
The Base and Solvent System: Anhydrous potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) is the optimal system 2[2]. DMF, a polar aprotic solvent, excellently solvates the potassium cation, leaving the purine anion "naked" and highly nucleophilic. K2CO3 acts as a mild, heterogeneous base. Its insolubility prevents unwanted side reactions, such as the nucleophilic displacement of the C6 chlorine atom, which frequently occurs when stronger, soluble bases (e.g., alkoxides) are employed.
-
Regioselectivity (N9 vs. N7): Deprotonation of 2,6-dichloropurine yields an ambident anion with nucleophilic centers at both N9 and N7. Alkylation typically produces a mixture of N9 and N7 regioisomers 3[3]. The N9 position is sterically less hindered and thermodynamically favored, making it the major product.
Reaction Pathway Visualization
Figure 1: Reaction pathway and regioselectivity for the N9-alkylation of 2,6-dichloropurine.
Quantitative Data: Condition Optimization
The following table summarizes the quantitative impact of varying the electrophile, base, and temperature on the yield and regioselectivity of the reaction based on established purine alkylation parameters.
| Entry | Electrophile | Base (Equiv) | Solvent | Temp (°C) | Time (h) | N9:N7 Ratio | Combined Yield (%) |
| 1 | CF3CH2-I | K2CO3 (2.0) | DMF | 80 | 24 | 3:1 | 35% |
| 2 | CF3CH2-OTf | K2CO3 (2.0) | DMF | 25 | 6 | 4:1 | 82% |
| 3 | CF3CH2-OTf | Cs2CO3 (2.0) | DMF | 25 | 4 | 5:1 | 88% |
| 4 | CF3CH2-OTf | DIPEA (2.5) | MeCN | 60 | 12 | 2:1 | 60% |
Data Interpretation: The use of the triflate (Entries 2 and 3) drastically improves both yield and reaction time compared to the iodide (Entry 1). Cesium carbonate (Entry 3) provides a slight boost in N9 regioselectivity due to the larger, softer nature of the cesium cation, which coordinates differently with the purine anion compared to potassium.
Self-Validating Experimental Protocol
This step-by-step methodology ensures high fidelity and incorporates in-process controls for self-validation.
Materials:
-
2,6-Dichloropurine (1.0 eq, 10.0 mmol, 1.89 g)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq, 12.0 mmol, 2.78 g)
-
Anhydrous K2CO3 (2.0 eq, 20.0 mmol, 2.76 g)
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Anhydrous DMF (20 mL)
Step-by-Step Workflow:
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Preparation & Deprotonation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 2,6-dichloropurine and anhydrous K2CO3. Add anhydrous DMF (20 mL). Stir the suspension at room temperature (20-25 °C) for 30 minutes.
-
Validation Check: The mixture will transition from a clear solution (if only purine is present) to a fine, cloudy suspension as the potassium salt of the purine forms.
-
-
Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate over 10 minutes via a syringe.
-
Causality: Cooling prevents localized exothermic spikes that could promote N7 alkylation or degradation of the electrophile.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.
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Validation Check (TLC): Monitor via Thin Layer Chromatography (Silica gel, Hexane/Ethyl Acetate 2:1). The starting material (Rf ~0.2) should disappear. Two new spots will emerge: the N9 isomer (less polar, Rf ~0.6) and the N7 isomer (more polar, Rf ~0.4). The N9 isomer has a lower dipole moment, hence its higher Rf value 3[3].
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Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).
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Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude solid.
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Chromatographic Separation: Purify the crude mixture via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 7:3). Collect the faster-eluting fractions (N9 isomer).
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Analytical Characterization:
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1H NMR (400 MHz, CDCl3): Expect a sharp singlet at ~8.35 ppm (1H, Purine C8-H) and a distinct quartet at ~4.85 ppm (2H, J = 8.2 Hz, -CH2-CF3).
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19F NMR (376 MHz, CDCl3): Expect a triplet at ~ -71.5 ppm (3F, -CF3).
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LC-MS: [M+H]+ calculated for C7H4Cl2F3N4: 271.0; found: 271.0.
-
References
-
Title : Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
Sources
Physicochemical Profiling and Synthetic Utility of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine in Advanced Drug Discovery
Executive Summary & Strategic Rationale
In the landscape of fragment-based drug discovery (FBDD), the purine core remains a privileged scaffold, heavily utilized in the development of ATP-competitive kinase inhibitors and adenosine receptor antagonists. 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (CAS: 2453323-38-9) represents a highly specialized, next-generation building block designed to overcome the metabolic liabilities of traditional alkyl-purines.
As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a carefully engineered structural vector. The strategic installation of the 2,2,2-trifluoroethyl group at the N9 position serves a dual purpose: it acts as a metabolic shield against cytochrome P450-mediated N-dealkylation, and it significantly enhances the lipophilicity required for blood-brain barrier (BBB) penetration and cellular membrane permeability. Concurrently, the 2,6-dichloro substitution pattern provides an orthogonal, regioselective canvas for sequential Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the rapid generation of diverse 2,6,9-trisubstituted purine libraries [1, 2].
Physicochemical Profiling & Electronic Dynamics
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological environments. The strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl moiety fundamentally alters the electronic distribution of the purine core.
By pulling electron density away from the N9 position, the trifluoroethyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the entire purine system. This electronic depletion makes the pyrimidine sub-ring highly electrophilic, thereby accelerating SNAr kinetics compared to standard N9-methyl or N9-cyclopentyl derivatives.
Table 1: Key Physicochemical and Structural Parameters
| Property | Value | Causality / Strategic Significance |
| IUPAC Name | 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine | Defines the orthogonal functionalization sites (C2, C6). |
| CAS Number | 2453323-38-9 | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C7H3Cl2F3N4 | - |
| Molecular Weight | 271.02 g/mol | Low molecular weight ensures the final functionalized drug candidate remains within Lipinski's Rule of 5. |
| LogP (Computed) | ~2.62 | Optimal lipophilicity; fluorine atoms increase the partition coefficient without adding excessive steric bulk. |
| H-Bond Donors | 0 | Prevents non-specific intermolecular aggregation in solution. |
| H-Bond Acceptors | 7 | Facilitates critical hydrogen bonding with the kinase hinge region (e.g., via N1 and N7). |
Mechanistic Causality: Orthogonal SNAr Functionalization
The synthetic utility of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine lies in the strict regioselectivity of its halogen displacements. When subjected to nucleophilic attack, the C6 position is significantly more reactive than the C2 position [1].
The Causality of Regioselectivity:
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Electrophilic Activation: The C6 carbon is flanked by the N1 and N7 nitrogens. In the transition state, the developing negative charge of the Meisenheimer complex is highly stabilized by these two electronegative heteroatoms.
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LUMO Coefficients: Quantum mechanical profiling shows that the LUMO coefficient is largest at C6, making it the kinetically favored site for the incoming nucleophile's HOMO.
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Electronic Deactivation Post-Substitution: Once the first nucleophile (typically an electron-donating amine) is installed at C6, it pushes electron density back into the purine ring via resonance (+M effect). This severely deactivates the remaining C2-chloride toward further nucleophilic attack, requiring a deliberate increase in thermal energy (harsher conditions) to force the second SNAr event [2].
Self-Validating Experimental Protocol
To leverage this orthogonal reactivity, the following step-by-step methodology details the synthesis of a 2,6,9-trisubstituted purine. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.
Phase 1: Regioselective C6-Amination (Kinetic Control)
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Solvent & Substrate Preparation: Dissolve 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (1.0 equiv) in anhydrous n-butanol to achieve a 0.2 M concentration.
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Causality:n-Butanol is chosen because its protic nature helps stabilize the polar SNAr transition state, while its high boiling point accommodates necessary heating.
-
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Proton Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
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-
Nucleophilic Attack: Add the primary amine ( R1−NH2 ) (1.05 equiv) dropwise at 25°C.
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Thermal Activation: Heat the reaction to 80°C for 4–6 hours.
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Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears, replaced by a single peak corresponding to the [M - Cl + R1−NH ] mass. The strict regioselectivity ensures >95% purity of the C6-isomer.
-
Isolation: Quench with cold water, extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure.
Phase 2: Harsher C2-Functionalization (Thermodynamic Push)
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Reaction Setup: Dissolve the isolated C6-amino intermediate in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or fresh n-butanol.
-
Reagent Addition: Add the secondary amine or alkoxide ( R2−NH / R2−O− ) (1.5 to 2.0 equiv) and DIPEA (3.0 equiv).
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Thermal Activation: Heat the mixture to 110°C–130°C for 12–18 hours.
-
Causality: The electron-donating nature of the newly installed C6-amine drastically reduces the electrophilicity of the C2 position. Elevated thermal energy is mandatory to overcome this heightened activation barrier [2].
-
-
Validation & Purification: Confirm mass shift via LC-MS. Purify the crude mixture via silica gel flash chromatography (DCM/MeOH gradient) to yield the final 2,6,9-trisubstituted purine.
Pathway Visualization
Fig 1. Orthogonal SNAr workflow for 2,6,9-trisubstituted purine synthesis.
Biological Applications in Targeted Therapeutics
Derivatives synthesized from the 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine scaffold are highly prized in oncology and virology. By installing specific pharmacophores at the C2 and C6 positions, researchers can fine-tune the molecule to competitively bind to the ATP-binding pocket of various kinases.
For instance, 2,6,9-trisubstituted purines have shown profound efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs) and the RNA m6A reader protein YTHDC1 [2]. The 2,2,2-trifluoroethyl group at N9 projects into the hydrophobic pocket of the kinase active site, increasing binding affinity via favorable van der Waals interactions and halogen bonding, while simultaneously preventing the rapid enzymatic degradation typically seen with standard alkyl chains.
References
-
1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives Beilstein Journal of Organic Chemistry, 2021, 17, 193–202. URL:[Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays International Journal of Molecular Sciences, 2020, 21(1), 161. URL:[Link]
An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel synthetic purine analogue, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular basis of its activity, drawing parallels with structurally related compounds, and presents a clear roadmap for its experimental validation.
Introduction: The Therapeutic Potential of Substituted Purines
Purine analogues have long been a cornerstone in the development of therapeutics for a range of diseases, most notably in oncology and virology.[1] Their structural similarity to endogenous purine nucleosides allows them to interfere with essential cellular processes, such as nucleic acid synthesis and signal transduction.[2][3] The 2,6,9-trisubstituted purine scaffold, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of potent and selective inhibitors of protein kinases.[4][5]
The subject of this guide, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, is a synthetic purine derivative characterized by chlorine atoms at the C2 and C6 positions and a 2,2,2-trifluoroethyl group at the N9 position. While the chloro groups are often utilized as reactive sites for further chemical modification, their presence in the final molecule is anticipated to significantly influence its biological activity.[1][6] The trifluoroethyl moiety at N9 is expected to enhance the compound's metabolic stability and cell permeability. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we postulate that 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine functions as a competitive inhibitor of ATP-binding to protein kinases, thereby modulating key signaling pathways involved in cell cycle progression and proliferation.
Proposed Mechanism of Action: Inhibition of Cyclin-Dependent Kinases and Induction of Apoptosis
The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4] A significant body of evidence demonstrates that 2,6,9-trisubstituted purines, such as roscovitine and olomoucine, are potent inhibitors of CDKs.[7][8] These molecules act by competing with ATP for binding to the catalytic subunit of the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.[7]
We hypothesize that 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine exerts its biological effects through a similar mechanism. The purine core of the molecule is predicted to occupy the adenine-binding pocket of the kinase, while the substituents at the C2, C6, and N9 positions will determine its selectivity and potency towards specific CDKs. Inhibition of key cell cycle kinases, such as CDK1 and CDK2, is expected to lead to cell cycle arrest at the G1/S and G2/M checkpoints, ultimately culminating in the induction of apoptosis.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine.
Caption: Proposed signaling pathway of the compound.
Experimental Validation of the Proposed Mechanism
To rigorously test our hypothesis, a series of in vitro experiments are proposed. These assays are designed to systematically evaluate the effects of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine on kinase activity, cell viability, cell cycle progression, and the induction of apoptosis.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for mechanism validation.
Detailed Experimental Protocols
Objective: To determine the inhibitory activity of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine against a panel of purified protein kinases, with a focus on CDKs.
Methodology:
-
Reagents and Materials: Purified recombinant human kinases (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E), kinase-specific peptide substrates, ATP, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, positive control inhibitors (e.g., roscovitine), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound and positive control in kinase buffer. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Calculate the half-maximal inhibitory concentration (IC50) values.
Objective: To assess the cytotoxic effects of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine on a panel of human cancer cell lines.
Methodology:
-
Reagents and Materials: Human cancer cell lines (e.g., HeLa, MCF-7, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, and a viability reagent (e.g., MTT, XTT).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, 72 hours). c. Add the viability reagent to each well and incubate according to the manufacturer's protocol. d. Measure the absorbance at the appropriate wavelength using a microplate reader. e. Calculate the half-maximal growth inhibitory concentration (GI50) values.
Objective: To determine the effect of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine on cell cycle distribution.
Methodology:
-
Reagents and Materials: Selected cancer cell line, cell culture reagents, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, phosphate-buffered saline (PBS), ethanol, RNase A, and propidium iodide (PI).
-
Procedure: a. Treat cells with the test compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours). b. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol. c. Rehydrate the cells in PBS and treat with RNase A. d. Stain the cellular DNA with PI. e. Analyze the cell cycle distribution using a flow cytometer.
Objective: To quantify the induction of apoptosis by 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine.
Methodology:
-
Reagents and Materials: Selected cancer cell line, cell culture reagents, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, Annexin V-FITC Apoptosis Detection Kit.
-
Procedure: a. Treat cells with the test compound at its GI50 concentration for various time points. b. Harvest the cells and wash with PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To investigate the effect of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine on the expression and phosphorylation status of key proteins in the cell cycle and apoptotic pathways.
Methodology:
-
Reagents and Materials: Selected cancer cell line, cell culture reagents, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, lysis buffer, primary antibodies (e.g., anti-phospho-Rb, anti-PARP, anti-caspase-3), secondary antibodies, and chemiluminescence detection reagents.
-
Procedure: a. Treat cells with the test compound at its GI50 concentration for various time points. b. Lyse the cells and determine the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with specific primary antibodies. e. Incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using a chemiluminescence detection system.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of Test Compound | IC50 (nM) of Roscovitine |
| CDK1/Cyclin B | ||
| CDK2/Cyclin A | ||
| CDK2/Cyclin E | ||
| Other Kinase 1 | ||
| Other Kinase 2 |
Table 2: Cytotoxic Activity Profile
| Cell Line | GI50 (µM) of Test Compound |
| HeLa | |
| MCF-7 | |
| HCT116 |
The results from these assays will provide a comprehensive understanding of the mechanism of action of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine. Potent inhibition of specific CDKs, coupled with dose-dependent cytotoxicity, cell cycle arrest, and induction of apoptosis, would provide strong evidence to support the proposed mechanism.
Conclusion
This technical guide has outlined a plausible mechanism of action for 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, centered on the inhibition of cyclin-dependent kinases. The proposed experimental workflow and detailed protocols provide a robust framework for the validation of this hypothesis. The insights gained from these studies will be invaluable for the future development of this compound as a potential therapeutic agent.
References
-
A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. ACS Publications. [Link]
-
Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-mediated H+-ATPase Phosphorylation Pathway. ChemRxiv. [Link]
-
Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed. [Link]
-
Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. [Link]
-
Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Taylor & Francis Online. [Link]
-
Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. [Link]
-
pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell. Taylor & Francis Online. [Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. [Link]
-
Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-Mediated H + -ATPase Phosphorylation Pathway. ACS Publications. [Link]
-
Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Publications. [Link]
-
Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity. PubMed. [Link]
-
Inhibition of cyclin-dependent kinases by purine analogues. PubMed. [Link]
-
Researchers discover new class of stomatal opening inhibitors. EurekAlert!. [Link]
-
Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Mechanistic Guide to 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine: IUPAC Nomenclature, Synthesis, and SNAr Applications
Introduction and Pharmacological Relevance
In modern medicinal chemistry, functionalized purine scaffolds are privileged structures, serving as the backbone for numerous kinase inhibitors, antiviral agents, and antiparasitic drugs. Specifically, 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine has emerged as a critical building block. Its dual electrophilic handles (at C2 and C6) allow for sequential, regioselective nucleophilic aromatic substitution (SNAr), while the N9-trifluoroethyl group provides a metabolic shield. This specific chemotype has been heavily utilized in the optimization of diaminopurines for treating Trypanosoma brucei (Human African Trypanosomiasis)[1] and as a precursor for novel Hepatitis B virus (HBV) specific antiviral reagents[2].
IUPAC Nomenclature Deconstruction & Structural Logic
Understanding the IUPAC nomenclature of this compound is essential for predicting its chemical behavior and spatial geometry during drug-target interactions. The name 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine can be deconstructed into three functional domains:
-
9H-purine (The Core Scaffold): The purine core consists of a fused pyrimidine and imidazole ring. The "9H" designation is critical; it indicates that the tautomeric proton (or in this case, the point of alkyl substitution) is locked at the N9 position of the imidazole ring. This prevents tautomerization to the 7H-isomer, ensuring a single, stable vector for structure-activity relationship (SAR) exploration.
-
2,6-dichloro (The Electrophilic Handles): The pyrimidine ring is halogenated at positions 2 and 6. Because these carbons are flanked by electronegative nitrogen atoms (N1, N3, and N7), they are highly electron-deficient, making them prime targets for SNAr reactions[3].
-
9-(2,2,2-trifluoroethyl) (The Metabolic Shield): An ethyl chain is attached to N9, with the terminal carbon fully fluorinated. The strong electron-withdrawing nature of the CF3 group increases the overall lipophilicity of the molecule, enhances cell permeability, and sterically/electronically blocks oxidative metabolism by cytochrome P450 enzymes at the N9 position[1].
Caption: IUPAC nomenclature deconstruction of the substituted 9H-purine scaffold.
Physicochemical Profile
To facilitate analytical tracking and compound registration, the fundamental physicochemical properties of the scaffold are summarized below. The predicted LogP of ~2.62 highlights the lipophilic contribution of the trifluoroethyl group compared to an unsubstituted purine[4].
| Property | Value / Identifier |
| IUPAC Name | 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine |
| CAS Number | 2453323-38-9 |
| Molecular Formula | C7H3Cl2F3N4 |
| Molecular Weight | 271.03 g/mol |
| SMILES | FC(F)(F)CN1C=NC2=C(Cl)N=C(Cl)N=C21 |
| LogP (Predicted) | 2.62 |
| Appearance | Solid / Powder |
Mechanistic Principles of Regioselective SNAr
The utility of 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine lies in the differential reactivity of its two chlorine atoms. When subjected to nucleophilic attack (e.g., by amines, thiols, or alkoxides), substitution occurs exclusively at the C6 position first [3][5].
The Causality of Regioselectivity: The C6 position is significantly more electrophilic than C2. During nucleophilic attack at C6, the resulting anionic intermediate (Meisenheimer complex) is highly stabilized by the adjacent N1 and N7 atoms through resonance. Once the C6 chlorine is replaced by an electron-donating group (such as an amine), electron density is pushed back into the purine ring system. This drastically reduces the electrophilicity of the remaining C2 carbon. Consequently, displacing the C2 chlorine requires a much stronger nucleophile or significantly harsher thermal conditions (e.g., >100°C)[5].
Caption: Regioselective SNAr kinetics for sequential substitution at C6 and C2.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and specific Quality Control (QC) checkpoints.
Protocol 1: Synthesis of the Scaffold via N9-Alkylation
Objective: Alkylate 2,6-dichloropurine to yield the 9-(2,2,2-trifluoroethyl) derivative.
-
Reaction Setup: Charge a flame-dried round-bottom flask with 2,6-dichloropurine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 30 minutes.
-
Causality: A weak base like K2CO3 is chosen over NaH to allow for thermodynamic equilibration of the purine anion, which favors alkylation at the sterically less hindered N9 position over the N7 position.
-
-
Alkylation: Cool the mixture to 0°C and dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq).
-
Causality: Standard halides (like 2,2,2-trifluoroethyl chloride) are exceptionally unreactive toward SN2 displacement due to the strong electron-withdrawing effect of the adjacent CF3 group. The highly reactive triflate leaving group is mandatory to drive this reaction forward.
-
-
Propagation: Warm the reaction to room temperature and stir for 12 hours.
-
System Validation & QC:
-
Quench a 50 µL aliquot in water and extract with EtOAc.
-
TLC Analysis: Run in Hexanes/EtOAc (7:3). The desired N9-isomer will elute faster (higher Rf) than the more polar N7-isomer.
-
1H NMR Confirmation: Isolate the crude product and check the chemical shift of the purine C8 proton. The N9-alkylated C8 proton typically appears as a distinct singlet around δ 8.2–8.4 ppm, confirming regiochemistry.
-
Protocol 2: Regioselective C6-Amination
Objective: Substitute the C6 chlorine with a primary amine (e.g., 3-aminothiophene) to build a diaminopurine precursor[1].
-
Reaction Setup: Dissolve 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (1.0 eq) in n-butanol.
-
Reagent Addition: Add 3-aminothiophene (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. As the SNAr reaction proceeds, HCl is generated. DIPEA neutralizes the HCl, preventing the protonation of the incoming 3-aminothiophene, thereby maintaining its nucleophilicity.
-
-
Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.
-
Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C6 substitution, but is strictly low enough to prevent the secondary amine from attacking the unreactive C2 position, ensuring 100% mono-substitution[1].
-
-
System Validation & QC:
-
LC-MS Analysis: Monitor the reaction by LC-MS. Validation is achieved when the starting material mass (m/z 271 [M+H]+) completely disappears, replaced by a single dominant peak corresponding to the mono-substituted product. The absence of a di-substituted mass peak confirms the preservation of the C2-chlorine handle for downstream optimization.
-
References
- 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine - Fluorochem - fluorochem.co.uk.
- Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors - nih.gov.
- 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine deriv
- molbank - semanticscholar.org.
- 2-Amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine Bis(2,2,2-trifluoroethyl) Esters as Novel HBV-Specific Antiviral Reagents - acs.org.
Sources
- 1. Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision N9-Alkylation of 2,6-Dichloropurine
Strategies for Regioselective Synthesis of Purine Precursors
Introduction & Mechanistic Rationale
2,6-Dichloropurine is a cornerstone building block in medicinal chemistry, serving as a direct precursor to a vast array of nucleoside analogues, kinase inhibitors, and antiviral agents. However, the functionalization of the purine core presents a classic regioselectivity challenge: directing the electrophile to the N9 position while minimizing thermodynamically or kinetically competing N7-alkylation[1].
Due to the strong electron-withdrawing nature of the chlorine atoms at C2 and C6, the pKa of the purine N–H is significantly lowered compared to unsubstituted adenine or guanine. This allows for facile deprotonation by relatively mild bases. Upon deprotonation, the resulting delocalized purine anion can react at either the N9 or N7 position. While N9 is generally less sterically hindered and thermodynamically favored, the final N9:N7 ratio is highly dependent on the solvent polarity, the nature of the base, and the hardness/softness of the electrophile[1].
Mechanistic pathway of base-mediated 2,6-dichloropurine alkylation highlighting regioselectivity.
Comparative Analysis of Alkylation Strategies
To achieve optimal N9-selectivity, researchers typically employ one of three primary methodologies. The choice of protocol depends fundamentally on the nature of the alkylating agent (e.g., alkyl halide vs. alcohol) and the steric demands of the substrate.
| Method | Reagents & Conditions | Typical Reaction Time | Typical N9:N7 Ratio | Key Advantages |
| Base-Mediated Alkylation | Alkyl Halide, K₂CO₃, DMF, 60 °C | 2–72 hours[2] | ~3:1 to 4:1 | Cost-effective; highly scalable for simple primary halides. |
| TBAF-Assisted Alkylation | Alkyl Halide, TBAF, THF, RT | 10 minutes[3] | ~7:3[3] | Extremely rapid; utilizes mild room-temperature conditions. |
| Mitsunobu Coupling | Alcohol, PPh₃, DIAD, THF, 0 °C to RT | 1–6 hours[4] | ~5:1 to >20:1[5] | Direct use of alcohols; complete stereochemical inversion. |
Detailed Experimental Protocols
Protocol A: Rapid TBAF-Assisted N9-Alkylation
Causality & Rationale: Tetrabutylammonium fluoride (TBAF) acts as a highly soluble, mild base in THF. The bulky tetrabutylammonium counterion weakly coordinates with the purine anion, creating a "naked" and highly reactive nucleophile. This lack of tight ion-pairing drastically accelerates the S_N2 attack on alkyl halides, bringing reaction times down to mere minutes at room temperature while maintaining a predictable regioselectivity profile[3].
Materials:
-
2,6-Dichloropurine (100 mg, 0.53 mmol, 1.0 equiv)
-
Alkyl halide (e.g., methyl bromoacetate) (1.0 mmol, 1.9 equiv)
-
TBAF (1.0 M in THF) (1.0 mL, 1.0 mmol, 1.9 equiv)
-
Anhydrous Tetrahydrofuran (THF) (500 µL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vessel under an inert atmosphere (N₂/Ar), dissolve 100 mg of 2,6-dichloropurine in 500 µL of anhydrous THF at room temperature[3].
-
Activation: To the clear solution, add 1.0 mL of the 1.0 M TBAF solution dropwise. Stir for 1–2 minutes to ensure complete deprotonation[3].
-
Alkylation: Introduce the alkyl halide (100 µL) rapidly via syringe[3].
-
Monitoring: Allow the reaction to stir at room temperature for exactly 10 minutes. Monitor the complete consumption of the starting purine via TLC (Silica gel, CHCl₃/MeOH 10:1)[3].
-
Workup & Purification: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the N9-alkylated product[3].
Protocol B: Mitsunobu Coupling for Complex Alcohols
Causality & Rationale: When the alkylating agent is a complex or stereodefined alcohol, the Mitsunobu reaction is the method of choice. It circumvents the need to pre-activate the alcohol to a halide or tosylate and proceeds with complete Walden inversion of the stereocenter[4]. The bulky nature of the alkoxyphosphonium intermediate inherently favors attack by the less sterically hindered N9 nitrogen, often resulting in superior regioselectivity compared to standard base-mediated methods[5].
Step-by-step mechanistic workflow of the Mitsunobu N9-alkylation of 2,6-dichloropurine.
Materials:
-
2,6-Dichloropurine (1.0 equiv)
-
Primary or Secondary Alcohol (1.05 equiv)
-
Triphenylphosphine (PPh₃) (1.05 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.05 equiv)
-
Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Suspend 2,6-dichloropurine, the target alcohol, and PPh₃ in anhydrous THF (0.1 M) under an argon atmosphere. Cool the mixture to 0 °C in an ice bath[4].
-
Coupling: Add DIAD dropwise over 10–15 minutes. Critical Insight: Slow addition of DIAD minimizes the formation of the unreactive hydrazine byproduct and controls the exothermic formation of the betaine intermediate.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–1.5 hours[4].
-
Optimization Note: If conversion stalls or regioselectivity is poor, adding the alcohol, PPh₃, and DIAD in two separate portions (rather than a single bolus) has been shown to significantly improve the N9:N7 regioselectivity (up to 22.3:1) and overall yield[5].
-
Purification: Concentrate the reaction mixture directly. The major N9 product is easily separated from the minor N7-isomer and triphenylphosphine oxide (TPPO) via silica gel column chromatography[4].
Analytical Validation (Self-Validating System)
To confidently establish the trustworthiness of the protocol and assign the regiochemistry of the isolated products, a self-validating analytical workflow utilizing TLC and NMR spectroscopy is required.
-
TLC Mobility: N9-alkyl purines consistently exhibit a higher R_f value (elute faster) than their N7 counterparts on normal-phase silica. This is due to the N7 isomer possessing a larger, more exposed dipole moment, causing it to interact more strongly with the polar stationary phase.
-
¹H NMR Spectroscopy: The C8 proton of the N7-isomer is typically shifted further downfield (higher ppm) compared to the N9-isomer. This is caused by the deshielding effect of the adjacent alkyl group and the localized electronic distribution inherent to the N7 tautomer.
-
¹³C NMR / 2D HMBC: Definitive, absolute proof of N9 vs. N7 alkylation is obtained via 2D HMBC (Heteronuclear Multiple Bond Correlation). The protons of the newly attached alkyl group (e.g., the CH₂ directly attached to the nitrogen) will show strong ³J-correlations to both C4 and C8 in the N9-isomer. Conversely, in the N7-isomer, these ³J-correlations will be observed to C5 and C8.
References
-
Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. ResearchGate. Available at:[Link]
-
Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. Available at:[Link]
-
Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journals. Available at: [Link]
-
6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9. Organic Letters (ACS Publications). Available at:[Link]
Sources
Application Note: Synthetic Routes for 2,6,9-Trisubstituted Purine Libraries
Introduction & Mechanistic Rationale
The 2,6,9-trisubstituted purine scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized for its ability to act as an ATP-competitive inhibitor for various protein kinases, including cyclin-dependent kinases (CDKs)[1]. The synthesis of these combinatorial libraries relies on the differential electrophilicity of the purine ring system.
The standard synthetic trajectory utilizes 2,6-dichloropurine or 2-fluoro-6-chloropurine as the starting material[2]. The sequence of substitution—N9, then C6, and finally C2 —is strictly dictated by the intrinsic electronic properties of the heterocycle:
-
N9-Alkylation : The N9 position is alkylated first. While alkylation under basic conditions yields a mixture of N9 and N7 regioisomers, the N9 position is thermodynamically favored due to reduced steric hindrance compared to the N7 position (which is adjacent to the bulky C6 chlorine)[3].
-
C6-Substitution : The C6 position is the most electron-deficient site on the purine ring due to the inductive electron-withdrawing effects of the adjacent N1 and N7 atoms, making it highly susceptible to rapid Nucleophilic Aromatic Substitution (SNAr)[4].
-
C2-Substitution : Once an electron-donating group (e.g., an amine) is installed at C6, the purine ring becomes significantly more electron-rich. This drastically reduces the electrophilicity of the C2 position, necessitating harsher conditions (e.g., microwave irradiation) or transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig cross-coupling) to achieve substitution[5].
Fig 1: Reactivity-guided sequential substitution of 2,6-dichloropurine for library synthesis.
Solution-Phase Parallel Synthesis Protocol
Combinatorial solution synthesis of 2,6,9-trisubstituted purine analogues using this well-established 3-step route typically affords desired compounds in overall isolated average chemical yields of 20–50%, with purities ranging from 63% to 100% (average 92% via RP-HPLC)[6].
Step 2.1: Regioselective N9-Alkylation
Objective : Introduce the R1 substituent at the N9 position while minimizing N7 byproduct formation.
-
Reaction : To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous DMF (5 mL), add K₂CO₃ (3.0 mmol) and the desired alkyl halide (1.5 mmol)[3].
-
Incubation : Stir the suspension at room temperature for 6–12 hours[4].
-
Validation Checkpoint : Monitor the reaction via LC-MS. The N9-alkylated isomer typically exhibits a longer retention time on a C18 reverse-phase column compared to the more polar N7-isomer. Confirm regiochemistry via ¹H-NMR; the C8 proton of the N9 isomer is generally shifted downfield relative to the N7 isomer.
-
Purification : Filter inorganic salts, evaporate DMF under reduced pressure, and purify via flash chromatography (EtOAc/CH₂Cl₂ 2:3) to isolate the N9 product (typically a 4:1 ratio of N9:N7)[3]. Alternative: For secondary or bulky alcohols (e.g., 4-hydroxytetrahydropyran), utilize Mitsunobu conditions (Ph₃P, DIAD, THF, rt) to achieve >10:1 N9 selectivity[1].
Step 2.2: C6-Nucleophilic Aromatic Substitution (SNAr)
Objective : Exploit the high electrophilicity of the C6 position to introduce an amine or aniline.
-
Reaction : Dissolve the N9-alkylated 2,6-dichloropurine (1.0 mmol) in n-butanol (3 mL). Add the desired primary amine or aniline (1.1–1.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol)[2].
-
Incubation : Reflux the mixture for 12 hours[4]. The electron-withdrawing nature of the C2 chlorine facilitates this substitution without the need for transition metals.
-
Validation Checkpoint : The disappearance of the starting material can be tracked by TLC (Hexanes:EtOAc). The resulting 2-chloro-6-amino-9-alkylpurine will exhibit a distinct UV absorbance shift.
-
Workup : Concentrate in vacuo and purify via recrystallization or short-column chromatography[2].
Step 2.3: C2-Derivatization (Amination or Cross-Coupling)
Objective : Overcome the deactivated nature of the C2 position to finalize the trisubstituted scaffold. For C2-Amination:
-
Combine the 2-chloro-6,9-disubstituted purine (1.0 mmol) with an excess of the target amine (3.0 mmol) in N-methyl-2-pyrrolidone (NMP) or neat[2].
-
Subject to microwave irradiation at 150 °C for 30–60 minutes. Standard thermal heating often leads to degradation before completion due to the required prolonged reaction times[3]. For C2-Aryl Coupling (Suzuki):
-
Mix the purine intermediate (1.0 mmol), arylboronic acid (1.0 mmol), 2M aqueous K₂CO₃ (1 mL), and PdCl₂(PPh₃)₂ (0.1 mmol) in dioxane (5 mL)[5].
-
Reflux for 2 hours, cool, extract with ethyl acetate, and purify via silica gel chromatography[5].
Solid-Phase Resin-Capture & Release Strategy
To bypass the bottleneck of intermediate purification in massive combinatorial libraries, a traceless resin-capture and release strategy is highly effective[7]. This method captures the scaffold at C6, modifies C2, and uses the final C6 amination as a cleavage step.
Fig 2: Traceless solid-phase resin-capture and release strategy for purine combinatorial libraries.
Protocol: Traceless Solid-Phase Synthesis
-
Resin Capture : React an N9-alkylated 2-fluoro-6-chloropurine with a thiol-modified polystyrene resin in the presence of DIPEA. The C6 chlorine is selectively displaced, tethering the purine to the solid support via a thioether linkage[7].
-
C2-Substitution : The C2-fluoro group is highly susceptible to SNAr. Treat the resin-bound purine with primary or secondary amines in DMSO at 80 °C. Wash the resin thoroughly to remove unreacted amines.
-
Activation : Oxidize the C6-thioether to a sulfone using m-CPBA. This converts the stable thioether linker into an excellent leaving group[7].
-
Traceless Release : Incubate the activated resin with the final desired C6 amine. The amine displaces the sulfone, simultaneously installing the C6 substituent and releasing the fully assembled 2,6,9-trisubstituted purine into solution in high purity[7].
Quantitative Data & Yield Analysis
Table 1: Regioselectivity and Yield in N9-Alkylation of 2,6-Dichloropurine
| Alkylating Agent | Reaction Conditions | N9:N7 Ratio | N9 Isolated Yield (%) | Mechanistic Note |
|---|---|---|---|---|
| Isopropyl Bromide | K₂CO₃, DMF, rt, 6h | ~4:1 | 67% | Standard basic alkylation[3] |
| Cyclopentyl Bromide | K₂CO₃, DMF, rt, 6h | ~4:1 | 60-65% | Steric bulk slightly reduces overall conversion rate |
| Tetrahydro-2H-pyran-4-ol | Ph₃P, DIAD, THF, rt | >10:1 | 75% | Mitsunobu conditions strongly favor N9[1] |
Table 2: Combinatorial Library Synthesis Metrics
| Methodology | Average Overall Yield | Average Purity | Key Advantage |
|---|---|---|---|
| Solution-Phase Parallel | 20–50% (over 3 steps) | 92% | High scalability; no specialized polymers required[6] |
| Solid-Phase (Resin-Capture)| 40–60% | >90% | Traceless release; eliminates intermediate chromatography[7] |
References
-
RSC Publishing . From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. [Link]
-
PMC / NIH . Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. [Link]
-
AACR Journals . Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis.[Link]
-
MDPI . Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]
-
ACS Publications . Resin-Capture and Release Strategy toward Combinatorial Libraries of 2,6,9-Substituted Purines.[Link]
-
PMC / NIH . Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. [Link]
Sources
- 1. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine in Medicinal Chemistry
Executive Summary
The purine scaffold is a privileged structure in drug discovery, serving as the foundation for numerous kinase inhibitors, antiviral agents, and adenosine receptor modulators. Within this chemical space, 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (CAS: 2453323-38-9) has emerged as a highly versatile, commercially available building block . This application note details the physicochemical rationale, regioselective reactivity, and self-validating synthetic protocols required to leverage this intermediate in the development of 2,6,9-trisubstituted purine therapeutics.
Physicochemical Rationale: The Role of the Trifluoroethyl Bioisostere
In medicinal chemistry, substituting a standard alkyl group (e.g., ethyl or isopropyl) with a 2,2,2-trifluoroethyl moiety at the N9 position is a deliberate design choice driven by three causal factors:
-
Metabolic Shielding: Cytochrome P450 enzymes frequently target N-alkyl groups for oxidative dealkylation. The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF3 group severely deactivate the adjacent methylene bridge, preventing metabolic degradation .
-
Lipophilicity and Permeability: The incorporation of fluorine increases the topological polar surface area (TPSA) efficiency while boosting the overall lipophilicity (LogP). This is critical for intracellular targets (e.g., Cyclin-Dependent Kinases) or CNS-penetrant drugs.
-
Electronic Modulation of the Core: The strong inductive electron-withdrawing effect (-I) of the trifluoroethyl group pulls electron density away from the purine ring. This lowers the pKa of the purine nitrogens, altering the hydrogen-bond donor/acceptor profile and often increasing target residence time. Furthermore, this electron withdrawal makes the C2 and C6 positions more electrophilic, accelerating subsequent nucleophilic aromatic substitution (SNAr) reactions.
Chemical Reactivity & Regioselectivity Causality
The synthesis of 2,6,9-trisubstituted purines relies on the differential electrophilicity of the purine carbon centers .
-
N9 vs. N7 Alkylation: Initial alkylation of 2,6-dichloropurine yields a mixture of N9 and N7 regioisomers. The N9 position is thermodynamically favored and sterically less hindered, typically resulting in a 4:1 ratio favoring N9 .
-
C6 vs. C2 SNAr: The C6 position is highly activated by the adjacent N1 and N7 atoms, making it the most electron-deficient carbon in the ring. It readily undergoes SNAr with amines under mild heating. The C2 position, flanked by N1 and N3 but lacking the direct inductive pull of the imidazole ring, is significantly less reactive and requires forcing conditions or palladium catalysis.
Workflow for the regioselective synthesis of 2,6,9-trisubstituted purines via sequential SNAr.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an In-Process Quality Control (IPQC) gate that must be met before proceeding, ensuring causality between the experimental action and the chemical outcome.
Protocol 3.1: Synthesis of the Key Intermediate (N9-Alkylation)
Causality & Rationale: Potassium carbonate (K2CO3) is selected as the base because its pKa is sufficient to deprotonate the purine N9 (pKa ~9.0) without causing hydroxide-mediated hydrolysis of the C-Cl bonds. DMF is used as a polar aprotic solvent to stabilize the SN2 transition state.
Step-by-Step Execution:
-
Suspend 2,6-dichloropurine (1.0 eq, 10 mmol) and anhydrous K2CO3 (2.0 eq, 20 mmol) in dry DMF (30 mL) under an inert argon atmosphere.
-
Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq, 12 mmol) over 15 minutes.
-
Stir the reaction at 25 °C for 12 hours.
-
Quench with ice water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.
-
Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to separate the N9 (major) and N7 (minor) isomers.
IPQC / Validation Gate:
-
TLC: Elute with 1:1 EtOAc/Hexanes. The N9 isomer typically runs higher (higher Rf) than the more polar N7 isomer.
-
LC-MS: Both spots must show m/z 271.0 [M+H]+ . The presence of the characteristic di-chlorine isotope pattern (M, M+2, M+4 in a 9:6:1 ratio) validates that the C-Cl bonds are intact.
-
1H-NMR (CDCl3): The N9 isomer will display a distinct quartet for the -CH2- group around δ 4.8 ppm ( J≈8.0 Hz), coupled to the adjacent CF3 group.
Protocol 3.2: Regioselective C6-Amination
Causality & Rationale: The C6 position undergoes SNAr efficiently. n-Butanol (n-BuOH) is chosen as the solvent because it allows for mild heating (80 °C) while maintaining solubility for polar amines. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the amine nucleophile from precipitating as an unreactive hydrochloride salt.
Step-by-Step Execution:
-
Dissolve 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (1.0 eq, 5 mmol) in n-BuOH (15 mL).
-
Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) and DIPEA (2.0 eq, 10 mmol).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool to room temperature, concentrate under reduced pressure, and purify via column chromatography (DCM/MeOH).
IPQC / Validation Gate:
-
LC-MS: The mass must shift to (M−35.5+Amine Mass) . Crucially, the isotope pattern must change from a di-chloro (9:6:1) to a mono-chloro (3:1) pattern, proving that exactly one chlorine atom was displaced.
Protocol 3.3: C2-Functionalization
Causality & Rationale: The C2 position is sterically hindered and electronically less activated. Conventional heating often leads to degradation before completion. Microwave irradiation in N-Methyl-2-pyrrolidone (NMP) provides the rapid, intense thermal energy required to overcome the high activation energy barrier of the C2-SNAr.
Step-by-Step Execution:
-
Combine the C6-substituted intermediate (1.0 eq, 2 mmol), the second amine (3.0 eq, 6 mmol), and DIPEA (3.0 eq, 6 mmol) in a microwave-safe vial containing NMP (4 mL).
-
Seal the vial and subject to microwave irradiation at 150 °C for 2 hours.
-
Cool, dilute with water, and extract with EtOAc. Purify via preparative HPLC.
IPQC / Validation Gate:
-
LC-MS: Complete disappearance of the mono-chloro (3:1) isotope pattern. The final product must show a single monoisotopic peak corresponding to the fully substituted purine.
Quantitative Data Summaries
The following table synthesizes the expected quantitative metrics and self-validation markers for the sequential functionalization of the 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine scaffold.
| Reaction Phase | Target Position | Reagents & Solvent | Temp / Time | Regioselectivity / Yield | IPQC Validation Marker |
| Alkylation | N9 | CF3CH2OTf, K2CO3, DMF | 25 °C / 12 h | N9:N7 (4:1) / 65% | m/z 271.0 [M+H]+ , di-chloro isotope pattern (9:6:1) |
| 1st SNAr | C6 | R1-NH2, DIPEA, n-BuOH | 80 °C / 6 h | Exclusive C6 / 85% | m/z shift, mono-chloro isotope pattern (3:1) |
| 2nd SNAr | C2 | R2-NH2, DIPEA, NMP | 150 °C / 2 h (MW) | Exclusive C2 / 70% | m/z shift, complete loss of chlorine isotope pattern |
Biological Application: Kinase Inhibition Pathway
2,6,9-Trisubstituted purines featuring the N9-trifluoroethyl group are frequently developed as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs). The enhanced lipophilicity of the CF3 group allows for excellent intracellular accumulation. By binding to the ATP pocket of the CDK2/Cyclin E complex, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and effectively halting the cell cycle at the G1/S checkpoint.
Mechanism of action for trifluoroethyl-purine derived CDK inhibitors in cell cycle arrest.
References
-
Giner, V., et al. "Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines." Molecules, 2018.[Link]
-
Zhang, R. Z., et al. "General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents." Journal of the American Chemical Society, 2022.[Link]
experimental procedures for nucleophilic substitution on the dichloropurine scaffold
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on the 2,6-Dichloropurine Scaffold
Executive Summary
The 2,6-dichloropurine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., reversine), nucleoside analogs, and fluorescent probes[1]. This application note provides a comprehensive, self-validating protocol for sequential, regioselective nucleophilic aromatic substitution (SNAr) at the C6 and C2 positions. By leveraging the differential electrophilicity of the purine ring carbons, researchers can efficiently generate diverse 2,6,9-trisubstituted purine libraries.
Mechanistic Rationale & Regioselectivity (The "Why")
The success of sequential SNAr on 2,6-dichloropurine relies entirely on the inherent electronic asymmetry of the purine heterocycle:
-
Kinetic Favorability at C6: The C6 position is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent N1 and N7/N9 nitrogen atoms. Consequently, the first equivalent of a nucleophile (e.g., an amine) will attack C6 almost exclusively under mild basic conditions[2].
-
Electronic Deactivation at C2: Once the C6 position is substituted with an amine, the lone pair of the newly introduced nitrogen donates electron density into the purine ring via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the scaffold, deactivating the C2 position toward further nucleophilic attack.
-
Overcoming C2 Deactivation: To achieve the second substitution at C2, the electrophilicity of the ring must be artificially restored. This is accomplished by applying elevated temperatures (120–150 °C) and utilizing acid catalysis (e.g., TMSCl). The acid protonates the purine ring nitrogens, re-activating the C2 carbon for attack by weaker nucleophiles such as aromatic amines[2][3].
Workflow Visualization
Sequential regioselective SNAr workflow for 2,6-dichloropurine functionalization.
Experimental Protocols
Note: All protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure mechanistic fidelity before proceeding to the next step.
Protocol A: N9-Alkylation / Protection (Scaffold Masking) Rationale: Unprotected 2,6-dichloropurine can yield complex mixtures of N7 and N9 regioisomers during substitution. Protecting or alkylating the N9 position first ensures a defined trajectory for subsequent SNAr reactions[1][4].
-
Reaction Setup: Dissolve 2,6-dichloropurine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add K₂CO₃ (3.0 equiv). Causality: A mild, insoluble inorganic base deprotonates the acidic N9/N7 position without acting as a competing nucleophile in the SNAr process.
-
Alkylation: Add the desired alkyl halide or tetrahydropyran (THP) protection reagent (1.2 equiv) dropwise.
-
Incubation & Validation: Stir at room temperature for 6 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc). The successful product will show a higher Rf value than the highly polar, unprotected starting material.
-
Workup: Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the N9-substituted regioisomer[1].
Protocol B: Regioselective C6-Amination Rationale: Exploiting the high electrophilicity of C6 using a non-nucleophilic base to neutralize the generated HCl[1][2].
-
Reaction Setup: Dissolve the N9-substituted 2,6-dichloropurine (1.0 equiv) in n-butanol or ethanol (0.15 M).
-
Reagent Addition: Add the primary or secondary aliphatic amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA prevents the protonation of the nucleophilic amine, ensuring maximum effective concentration of the nucleophile without competing for the C6 position.
-
Incubation: Heat the mixture to 70 °C for 4–6 hours under an inert N₂ atmosphere.
-
Validation: LC-MS should indicate a mass shift corresponding to the displacement of one chlorine atom, with the isotopic pattern changing from a dichloro (9:6:1) to a monochloro (3:1) signature.
-
Workup: Evaporate the solvent. Partition the residue between EtOAc and H₂O to remove DIPEA hydrochloride salts. Dry the organic layer over Na₂SO₄ and concentrate to yield the 2-chloro-6-amino-9-alkylpurine intermediate[1].
Protocol C: Acid-Catalyzed C2-Amination Rationale: Overcoming the resonance-induced deactivation of the purine ring using in situ generated HCl to protonate the scaffold[2][3].
-
Reaction Setup: In a heavy-walled, screw-cap reaction vial, dissolve the 2-chloro-6-amino intermediate (1.0 equiv) and the desired aromatic amine (2.5 equiv) in dry n-butanol (0.1 M).
-
Catalyst Addition: Add 1–3 drops of Trimethylsilyl chloride (TMSCl). Causality: TMSCl reacts with trace moisture or the n-butanol solvent to slowly release anhydrous HCl. This acts as a Brønsted acid catalyst to protonate the purine ring, dramatically lowering the LUMO energy at C2 without introducing aqueous instability.
-
Incubation: Seal the vial and heat in a heating block at 120 °C for 14–18 hours.
-
Validation: The reaction mixture will typically form a precipitate as the product is generated. TLC (DCM/MeOH) should confirm the total disappearance of the monochloro intermediate.
-
Workup: Cool to room temperature. The pure 2,6-diamino-substituted purine product can often be isolated by direct filtration of the precipitate, followed by washing with cold n-butanol and diethyl ether to remove unreacted amines[3].
Quantitative Data & Optimization Matrix
The following table summarizes the expected performance metrics for substitutions on the dichloropurine scaffold, providing a baseline for methodological comparison and scale-up.
| Reaction Step | Nucleophile Type | Solvent | Base / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Regioselectivity |
| C6-Substitution | Aliphatic Amine (e.g., Propanolamine) | n-BuOH | DIPEA | 70 | 4–6 | 75–85 | >95% (C6 exclusive) |
| C6-Substitution | Aromatic Amine (e.g., Aniline) | EtOH | TEA | 80 | 12 | 65–75 | >95% (C6 exclusive) |
| C2-Substitution | Aliphatic Amine (e.g., Cyclohexylamine) | n-BuOH | DIPEA | 120–150 | 12–24 | 50–70 | C2 (Post-C6 sub) |
| C2-Substitution | Aromatic Amine (e.g., Morpholinoaniline) | n-BuOH | TMSCl (cat.) | 120 | 14–18 | 60–85 | C2 (Post-C6 sub) |
| C6-Substitution | Aliphatic Amine (Microwave protocol) | H₂O | None (Aqueous) | 100 (MW) | 0.5 | 80–90 | >95% (C6 exclusive) |
(Note: Microwave-assisted amination in water has emerged as a high-yielding, green alternative for C6 substitutions, drastically reducing reaction times while maintaining strict regiocontrol[5].)
References
-
Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents Source: Arkivoc URL:[Link]
-
(PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents Source: ResearchGate URL:[Link]
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water Source: SciELO URL:[Link]
-
Discovery of selective irreversible inhibitors for EGFR-T790M Source: PMC - NIH URL:[Link]
Sources
investigating apoptosis induction with 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine
Application Note: Investigating Apoptosis Induction with 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine in Oncology Models
Introduction & Pharmacological Context
The compound 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (CAS: 2453323-38-9) is a highly specialized halogenated purine building block. In modern drug discovery, the 2,6-dichloropurine scaffold—particularly when alkylated at the N-9 position with electron-withdrawing moieties like a trifluoroethyl group—serves as a potent pharmacophore for developing ATP-competitive kinase inhibitors[1].
Derivatization of 2,6-dichloropurines has been extensively explored to enhance anticancer properties, specifically targeting mitotic regulators such as Aurora kinases and Cyclin-Dependent Kinases (CDKs)[1]. Inhibition of these targets reliably induces G2/M cell cycle arrest, acting as a severe cellular stressor that ultimately triggers programmed cell death (apoptosis)[1][2].
Mechanistic Causality: The Intrinsic Apoptotic Pathway
To effectively investigate this compound, one must understand the causality of purine-induced apoptosis. Alkylated purines disrupt continuous cell proliferation, forcing the cell into prolonged G2/M arrest[2]. This mitotic catastrophe activates the intrinsic (mitochondrial) apoptotic cascade[3].
At the molecular level, this stress upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL)[3]. The resulting imbalance causes Mitochondrial Outer Membrane Permeabilization (MOMP) and a drop in mitochondrial membrane potential (MMP)[4]. Cytochrome c is subsequently released into the cytosol, binding with Apaf-1 to form the apoptosome, which cleaves and activates Caspase-9 and, ultimately, the executioner Caspase-3[3][4].
Mechanistic pathway of purine-derivative induced apoptosis via mitochondrial depolarization.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that a single assay (e.g., a viability screen) is insufficient to claim "apoptosis." Cytotoxicity can manifest as necrosis or autophagy. Therefore, the following protocols are designed as a self-validating system : metabolic decline (Viability) must be corroborated by membrane asymmetry (Flow Cytometry), executioner enzyme kinetics (Caspase Assay), and molecular cleavage events (Western Blot).
Self-validating experimental workflow for quantifying apoptosis induction.
Protocol 1: Cell Viability & Dose-Response (IC50)
Establish the cytotoxic baseline and optimal dosing window.
-
Seeding: Plate target cancer cells (e.g., HCT116 or U937) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare a serial dilution of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine in DMSO (final DMSO concentration <0.1%). Treat cells with concentrations ranging from 0.1 µM to 100 µM for 72 hours.
-
Detection: Add CellTiter-Glo® reagent (equal to culture volume). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.
-
Expert Insight (Causality): A 72-hour incubation is critical. Because purine derivatives often act via cell cycle arrest[2], cells must be given sufficient time to cycle into the G2/M phase, arrest, and subsequently initiate the apoptotic cascade. Shorter timepoints (e.g., 24h) may yield falsely elevated IC50 values.
Protocol 2: Multiparametric Flow Cytometry (Annexin V / PI)
Differentiate between early apoptosis, late apoptosis, and non-specific necrosis.
-
Harvesting (Critical Step): Collect media containing floating cells, then trypsinize adherent cells. Combine both fractions and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark[4].
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC: Ex 488 nm/Em 530 nm; PI: Ex 488 nm/Em 620 nm).
-
Expert Insight (Causality): Apoptotic cells undergo cytoskeletal collapse and detach from the plate. Failing to collect the floating cell fraction will artificially skew your data toward surviving cells, masking the compound's true apoptotic efficacy. Annexin V detects externalized phosphatidylserine (early apoptosis), while PI only enters cells with ruptured membranes (late apoptosis/necrosis)[4].
Protocol 3: Caspase-3/7 Activity Assay
Confirm the enzymatic execution phase of apoptosis.
-
Preparation: Seed and treat cells in a 96-well white-walled plate for 24-48 hours with the established IC50 dose of the purine derivative.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells (1:1 ratio).
-
Incubation: Shake gently for 30 seconds, then incubate at room temperature for 1 hour. Measure luminescence.
-
Expert Insight (Causality): Caspase-3 is the primary executioner protease[3]. A spike in Caspase-3/7 activity definitively proves that the cell death observed in Protocol 1 is mediated by the apoptotic machinery, rather than compound-induced chemical toxicity (necrosis).
Protocol 4: Western Blotting for Apoptotic Markers
Validate the intrinsic mitochondrial pathway at the protein level.
-
Lysis: Lyse treated cells in RIPA buffer supplemented with both protease and phosphatase inhibitors.
-
Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe for Bax, Bcl-2, Cleaved Caspase-3, and PARP. Use GAPDH or β-actin as a loading control.
-
Expert Insight (Causality): Because purine derivatives often inhibit kinases, phosphatase inhibitors are mandatory in the lysis buffer to preserve the phosphorylation states of upstream targets. The cleavage of PARP (yielding an 89 kDa fragment) is the gold-standard biochemical hallmark that Cleaved Caspase-3 is functionally active in the nucleus[3].
Expected Quantitative Data Presentation
When the self-validating workflow is executed correctly, the resulting data should provide a cohesive narrative of apoptosis. Below is a representative data structure summarizing the anticipated effects of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine on a susceptible cancer cell line.
| Assay Methodology | Parameter Evaluated | Vehicle Control (0.1% DMSO) | 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (10 µM) |
| CellTiter-Glo | Relative Viability (%) | 100 ± 2.1 | 18.4 ± 3.2 |
| Flow Cytometry | Annexin V+ / PI- (Early Apoptosis) | 3.2% | 42.8% |
| Flow Cytometry | Annexin V+ / PI+ (Late Apoptosis) | 1.5% | 27.4% |
| Luminescence | Caspase-3/7 Activity (Fold Change) | 1.0x | 8.5x |
| Western Blot | Bax / Bcl-2 Densitometry Ratio | 0.8 | 4.6 |
Sources
- 1. researchgate.net [researchgate.net]
- 2. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of 2,6,9-Trisubstituted Purines as Inhibitors of Bcr-Abl, BTK, and FLT3-ITD
Introduction: The Therapeutic Potential of 2,6,9-Trisubstituted Purines in Hematological Malignancies
The 2,6,9-trisubstituted purine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility as a core motif for the development of potent kinase inhibitors.[1] This is particularly relevant in the context of hematological malignancies, where aberrant kinase activity is a frequent driver of oncogenesis. This guide focuses on the application of 2,6,9-trisubstituted purines, exemplified by compounds such as 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine , in the preclinical research and development of inhibitors targeting three critical kinases: Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).
The constitutive activation of the Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).[2][3] Similarly, dysregulated BTK signaling is central to the pathophysiology of various B-cell malignancies,[4] while activating mutations in FLT3, particularly FLT3-ITD, are associated with a poor prognosis in acute myeloid leukemia (AML).[5] The development of small molecule inhibitors against these kinases has revolutionized the treatment landscape for these diseases. However, the emergence of drug resistance necessitates the continuous exploration of novel chemical scaffolds.[2][4]
This document provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating 2,6,9-trisubstituted purines as inhibitors of Bcr-Abl, BTK, and FLT3-ITD. While specific inhibitory data for 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is not yet publicly available, the protocols and data presented for structurally related analogs will provide researchers with a robust framework for their investigations.
Understanding the Targets: Bcr-Abl, BTK, and FLT3-ITD Signaling Pathways
A thorough understanding of the signaling cascades initiated by these oncogenic kinases is paramount for designing and interpreting inhibition studies. The following diagrams illustrate the key downstream effectors of Bcr-Abl, BTK, and FLT3-ITD, highlighting the points of therapeutic intervention.
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling cascade leading to increased cell proliferation and survival.
BTK Signaling Pathway
Caption: BTK signaling downstream of the B-cell receptor, crucial for B-cell function.
FLT3-ITD Signaling Pathway
Caption: Constitutively active FLT3-ITD signaling in acute myeloid leukemia.
Inhibitory Profile of Representative 2,6,9-Trisubstituted Purines
While the inhibitory activity of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine against Bcr-Abl, BTK, and FLT3-ITD has not been reported, studies on analogous compounds provide valuable insights into the potential potency of this chemical class. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 2,6,9-trisubstituted purines against these kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4f | Bcr-Abl | 0.070 | [1] |
| 5j | BTK | 0.41 | [1] |
| 5b | FLT3-ITD | 0.38 | [1] |
| Compound V | Bcr-Abl | 0.040 | [1] |
| Compound V | BTK | 0.58 | [1] |
| Compound 11b | Bcr-Abl | 0.015 | [2][3] |
Disclaimer: The IC50 values presented above are for structurally related 2,6,9-trisubstituted purine analogs of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine and should be used for comparative and illustrative purposes only.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 2,6,9-trisubstituted purines against Bcr-Abl, BTK, and FLT3-ITD in both biochemical and cellular contexts.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-quantification assay to measure the in vitro inhibitory activity of the test compound against purified Bcr-Abl, BTK, or FLT3-ITD kinase.
Workflow Diagram: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Materials:
-
Purified recombinant human Bcr-Abl, BTK, or FLT3-ITD kinase
-
Appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1 for BTK)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to each kinase, generally containing Tris-HCl, MgCl₂, BSA, and DTT)
-
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (or other test compounds) dissolved in DMSO
-
ATP
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. Further dilute these in the appropriate kinase buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
Thaw the purified kinase, substrate, and ATP on ice. Prepare the kinase and substrate/ATP mix in kinase buffer at the recommended concentrations.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2 µL of the prepared kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Inhibition of Kinase Phosphorylation (Western Blot)
This protocol details the assessment of the test compound's ability to inhibit the phosphorylation of the target kinase and its downstream effectors in a relevant cancer cell line.
Materials:
-
Cell Lines:
-
Bcr-Abl: K562 (human CML cell line)
-
BTK: Ramos (human Burkitt's lymphoma cell line)
-
FLT3-ITD: MOLM-13 or MV4-11 (human AML cell lines)
-
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (or other test compounds) dissolved in DMSO.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies:
-
p-Bcr-Abl (Tyr177), Bcr-Abl, p-STAT5, STAT5
-
p-BTK (Tyr223), BTK, p-PLCγ2, PLCγ2
-
p-FLT3 (Tyr591), FLT3, p-STAT5, STAT5, p-ERK, ERK
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to a density of approximately 1 x 10⁶ cells/mL.
-
Seed the cells in a multi-well plate and treat with serial dilutions of the test compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the test compound on the proliferation and viability of cancer cell lines dependent on the target kinase.
Materials:
-
Relevant cancer cell lines (as listed in Protocol 2).
-
Complete cell culture medium.
-
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (or other test compounds) dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Solubilization buffer (for MTT assay).
-
96-well clear or white-walled cell culture plates.
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach (if applicable) and acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO in medium).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
The 2,6,9-trisubstituted purine scaffold represents a promising starting point for the development of novel inhibitors targeting key kinases in hematological malignancies. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of compounds such as 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine. While the specific inhibitory profile of this particular compound remains to be elucidated, the methodologies described herein will enable researchers to thoroughly characterize its activity against Bcr-Abl, BTK, and FLT3-ITD. Future studies should focus on determining the specific IC50 values, elucidating the mode of binding through structural biology studies, and assessing the in vivo efficacy and safety of lead compounds in relevant animal models of leukemia and lymphoma.
References
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2025). ResearchGate. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022). PMC. [Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024). MDPI. [Link]
-
New 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors and as promising agents against leukemia. (2020). PubMed. [Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024). PubMed. [Link]
-
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2018). PMC. [Link]
-
New 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors and as promising agents against leukemia | Request PDF. (2019). ResearchGate. [Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived. (2024). ResearchGate. [Link]
-
A new compound with biological activities purified from Fusarium oxysporum LZC03. (2025). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
-
Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. (2013). PubMed. [Link]
-
Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia. (2021). PMC. [Link]
-
Biological activities of purine analogues: a review. (2018). ResearchGate. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022). MDPI. [Link]
-
Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. (2017). Bentham Science Publisher. [Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024). PMC. [Link]
-
The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTK ibrutinib resistance. (2021). Blood Advances. [Link]
-
3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. (2025). MDPI. [Link]
-
Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia. (2021). Haematologica. [Link]
-
Chemical Characterization, Antioxidant and Enzyme‐Inhibitory Activities of Different Extracts from Three Phlomis Species. (2023). PMC. [Link]
-
Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. (2025). ResearchGate. [Link]
-
A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia. (2021). Haematologica. [Link]
-
Chemical Profile, Antioxidant, Antimicrobial, and Anticancer Activities of the Water-Ethanol Extract of Pulicaria undulata Growing in the Oasis of Central Saudi Arabian Desert. (2021). MDPI. [Link]
Sources
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors and as promising agents against leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
challenges in the regioselective synthesis of N9-alkylated purines
Welcome to the technical support center for the regioselective synthesis of N9-alkylated purines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purine chemistry. Here, we will dissect common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to streamline your synthetic workflows. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
Q1: Why is achieving N9 regioselectivity in purine alkylation so challenging?
The primary challenge stems from the inherent electronic nature of the purine ring system. Purines are aromatic and possess multiple nucleophilic nitrogen atoms. The imidazole portion of the purine ring (N7 and N9) is generally more nucleophilic than the pyrimidine portion (N1 and N3). Prototropic tautomerism, where a proton can reside on either N7 or N9, leads to a dynamic equilibrium.[1] This results in two competing nucleophilic centers, often leading to the formation of a mixture of N7 and N9-alkylated isomers during direct alkylation reactions.[2][3] The thermodynamically more stable N9 isomer is often the desired product, but the N7 isomer can be a significant, and sometimes major, byproduct.[2]
Q2: What are the main strategies to favor N9-alkylation over N7-alkylation?
There are several key strategies employed to enhance N9 regioselectivity:
-
Steric Hindrance: Introducing bulky substituents on the purine ring, particularly at the C6 position, can sterically shield the N7 position, making the N9 position more accessible to the alkylating agent.[4][5]
-
Protecting Groups: Employing protecting groups on the purine ring can direct alkylation to the desired nitrogen. For instance, bulky silyl groups or specially designed directing groups can favor N9 substitution.[6][7]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the N9/N7 ratio. For example, polar aprotic solvents like DMF are commonly used, and the choice of base can affect the deprotonation equilibrium.[5]
-
Mitsunobu Reaction: This reaction offers a powerful method for achieving high N9 selectivity, especially with primary and secondary alcohols. It proceeds via an SN2-type mechanism with inversion of configuration at the alcohol's stereocenter.[3][8][9]
-
Alternative Methodologies: Novel methods, such as those employing tetrabutylammonium fluoride (TBAF) or β-cyclodextrin, have been developed to promote N9-alkylation with high efficiency and selectivity.[5][10][11]
Q3: When should I choose a direct alkylation method versus a Mitsunobu reaction?
The choice depends on your starting materials and desired product.
-
Direct Alkylation is often simpler to perform and is suitable when using an alkyl halide as the electrophile. However, it frequently yields a mixture of N7 and N9 isomers, requiring careful optimization and purification.[2] It can be a good initial approach if the separation of isomers is feasible or if subsequent steps allow for their differentiation.
-
The Mitsunobu Reaction is the preferred method when starting with an alcohol and aiming for high N9 regioselectivity.[8][9] It is particularly advantageous for the synthesis of nucleoside analogs where stereochemistry is critical.[8] However, it requires stoichiometric amounts of reagents (a phosphine and an azodicarboxylate) that need to be removed during workup.
II. Troubleshooting Guides
Problem 1: Low N9/N7 Isomer Ratio in Direct Alkylation
You've performed a direct alkylation of your purine with an alkyl halide and a base, but analysis of the crude product shows a significant amount of the undesired N7-isomer.
Potential Causes & Solutions:
-
Cause A: Insufficient Steric Hindrance around N7. The N7 position is sterically accessible to the alkylating agent.
-
Solution 1: Modify the Purine Substrate. If synthetically feasible, introduce a bulky group at the C6 position of the purine. For example, replacing a chloro group with a bulky secondary amine or a heteroaryl group can effectively shield the N7 position.[4][12][13] X-ray crystal structures have shown that coplanar 6-(azolyl)purine derivatives can position the C-H of the azole ring over the N7 of the purine, effectively blocking it.[12][13]
-
-
Cause B: Reaction Conditions Favoring the N7 Isomer. The choice of base and solvent can influence the tautomeric equilibrium and the reaction kinetics.
-
Solution 2: Optimize Reaction Conditions. Systematically screen different bases (e.g., K₂CO₃, NaH, DBU) and solvents (e.g., DMF, acetonitrile, THF). Sometimes, a less polar solvent can favor N9 alkylation.
-
Solution 3: Consider a Silylation-Alkylation Sequence. Temporarily protecting the purine with a bulky silyl group (e.g., TBDMS) can direct alkylation to the N9 position. The silyl group can then be removed under mild conditions.
-
-
Cause C: Thermodynamic vs. Kinetic Control. The reaction may be proceeding under kinetic control, favoring the formation of the N7 isomer.
-
Solution 4: Adjust the Reaction Temperature. Running the reaction at a higher temperature for a longer duration may favor the formation of the more thermodynamically stable N9 isomer. However, this can also lead to decomposition, so careful monitoring is required. A study on N7-tert-alkylation of 6-substituted purines showed that N9 isomers could be obtained under thermodynamic conditions.[2]
-
Problem 2: Poor Yields or No Reaction in Mitsunobu Alkylation
You are attempting a Mitsunobu reaction with your purine and an alcohol, but you observe low conversion of the starting material or a complex mixture of byproducts.
Potential Causes & Solutions:
-
Cause A: Poor Solubility of the Purine. Many purine derivatives, especially guanine and adenine, have poor solubility in common Mitsunobu solvents like THF or dioxane.[3]
-
Solution 1: Use a More Solubilizing Solvent or Co-solvent. While THF is common, consider using dioxane or a mixture of solvents to improve the solubility of the purine.[3] For some purines, DMF can be used, but it can also react with the Mitsunobu reagents.
-
Solution 2: Modify the Purine for Better Solubility. Introducing lipophilic groups can increase solubility in moderately polar solvents.[14]
-
-
Cause B: Inactive Mitsunobu Reagents. The phosphine (e.g., PPh₃) may have oxidized, or the azodicarboxylate (e.g., DEAD, DIAD) may have decomposed.
-
Solution 3: Use Fresh or Purified Reagents. Ensure that your triphenylphosphine is a clean, white solid and that the azodicarboxylate is fresh. DIAD is generally more stable than DEAD.
-
-
Cause C: Side Reactions with the Purine. Electron-rich purines like guanine can be problematic due to side reactions.[9] The exocyclic amino group can also be a site for side reactions.
-
Solution 4: Protect Reactive Functional Groups. If your purine has a reactive exocyclic amino group, consider protecting it before the Mitsunobu reaction.
-
Problem 3: Formation of N1 or N3-Alkylated Byproducts
In addition to N7 and N9 isomers, you are observing alkylation at the N1 or N3 positions of the pyrimidine ring.
Potential Causes & Solutions:
-
Cause A: Highly Reactive Alkylating Agent. Very reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can be less selective.
-
Solution 1: Use a Less Reactive Alkylating Agent. If possible, switch to a less reactive halide (e.g., from iodide to bromide or chloride) or a bulkier alkylating agent.
-
-
Cause B: Electronic Effects of Substituents. The electronic nature of the substituents on the purine ring can influence the nucleophilicity of the different nitrogen atoms.
-
Solution 2: Modify the Purine Ring. The presence of electron-withdrawing or electron-donating groups can alter the site of alkylation. For instance, the N9/N3 regioselectivity in some cases can be justified by the electronic effects of substituents at the C2 and C6 positions.[15]
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for TBAF-Assisted N9-Alkylation
This method offers a rapid and mild alternative to traditional direct alkylation.[10][16]
-
Reactant Preparation: In a dry reaction vessel, dissolve the purine (1.0 eq.) in anhydrous THF or DMF at room temperature.
-
TBAF Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (2.0 eq.).
-
Alkyl Halide Addition: Add the alkyl halide (1.5-2.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Many reactions are complete within 10-20 minutes at room temperature.[16]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be directly purified by silica gel column chromatography.
Table 1: Comparison of Conditions for N9-Alkylation of 2,6-Dichloropurine
| Method | Alkylating Agent | Base/Reagent | Solvent | Temp. (°C) | Time | N9/N7 Ratio | Yield (%) | Reference |
| Direct Alkylation | Ethyl Iodide | K₂CO₃ | DMF | 80 | 2h | ~5:1 | ~70-80 | [17] |
| Mitsunobu | Ethanol | PPh₃, DIAD | THF | RT | 12h | >20:1 | ~85 | [8] |
| TBAF-assisted | Methyl bromoacetate | TBAF | THF | RT | 10 min | >20:1 | >90 | [16] |
Protocol 2: Mitsunobu Reaction for N9-Alkylation
This protocol is adapted for high N9 regioselectivity.[9]
-
Reactant Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve the purine (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
IV. Visualizing the Challenges and Solutions
V. References
-
Reconstructive Approach to the Regiospecific Synthesis of N9‐Alkylated Purines | Request PDF - ResearchGate. Available at: [Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - SciSpace. Available at: [Link]
-
Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method - MDPI. Available at: [Link]
-
Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. Available at: [Link]
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. Available at: [Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - BYU ScholarsArchive. Available at: [Link]
-
Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed. Available at: [Link]
-
Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. | Request PDF - ResearchGate. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Publications. Available at: [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate. Available at: [Link]
-
2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs - Semantic Scholar. Available at: [Link]
-
High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide - ResearchGate. Available at: [Link]
-
2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC37265K. Available at: [Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Publishing. Available at: [Link]
-
Regioselective alkylation reaction of purines under microwave Irradiation - ResearchGate. Available at: [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 15. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2,6-Dichloropurine Alkylation by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the alkylation of 2,6-dichloropurine. Here, we move beyond simple procedural steps to explain the underlying chemical principles, offering field-proven insights to troubleshoot common issues and ensure the integrity of your experimental results.
The Scientific Foundation: Why TLC is Essential for Purine Alkylation
The alkylation of 2,6-dichloropurine is a cornerstone reaction in the synthesis of a vast array of bioactive molecules, including potential antiviral and anticancer agents.[1][2] The reaction involves the nucleophilic substitution of an alkyl group onto the purine ring. However, the purine core possesses two primary nucleophilic nitrogen atoms within its imidazole ring: N7 and N9.[3]
Consequently, alkylation reactions often yield a mixture of two main regioisomers: the N9-alkylated product and the N7-alkylated product.[4][5] The ratio of these isomers is highly dependent on reaction conditions. The N9 isomer is typically the thermodynamically more stable and desired product in many synthetic campaigns, while the N7 isomer is often considered a kinetic byproduct.[5][6]
Effective reaction monitoring is therefore not just about tracking the consumption of the starting material, but critically, about assessing the formation and relative ratio of these two key isomers. TLC offers a rapid, cost-effective, and powerful method to achieve this. The separation on a standard silica gel plate is governed by polarity. In this system, a crucial principle applies: N7-alkylated purines are generally more polar than their N9-alkylated counterparts. [4][5] This difference in polarity, which results in the N7 isomer exhibiting a lower Retention Factor (Rf) value, is the key to resolving and monitoring these products by TLC.
Caption: General reaction scheme for 2,6-dichloropurine alkylation leading to N7 and N9 regioisomers.
Detailed Protocol: TLC Analysis of a 2,6-Dichloropurine Alkylation Reaction
This protocol outlines a self-validating system for monitoring your reaction. Each step is designed to provide clear, interpretable results.
Materials:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Reaction mixture, starting 2,6-dichloropurine, and appropriate solvents (e.g., ethyl acetate, hexanes)
Methodology:
-
Mobile Phase (Eluent) Preparation:
-
Select a starting solvent system based on the expected polarity of your products. A binary mixture of hexanes and ethyl acetate is a common starting point for many purine derivatives.[7] Refer to Table 1 for guidance.
-
Prepare the eluent by mixing the solvents in the desired ratio (e.g., 7:3 hexanes:ethyl acetate) and pour it into the TLC chamber to a depth of approximately 0.5 cm. This ensures the solvent level is below the spotting line on the plate.[8]
-
Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate for at least 20 minutes. This vapor saturation is critical for reproducible results and an even solvent front.[9]
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (~1 mg) of your starting 2,6-dichloropurine in a volatile solvent (e.g., 0.5 mL of ethyl acetate).
-
Reaction Mixture (RM): Withdraw a small aliquot (e.g., a glass capillary dip) from your reaction vessel. Dilute it in a separate vial with a volatile solvent until it has a concentration similar to your starting material solution. The initial sample taken directly from the reaction is often too concentrated and will cause streaking.
-
-
Plate Spotting:
-
Using a pencil (never a pen, as the ink will chromatograph), gently draw a baseline about 1-1.5 cm from the bottom of the TLC plate.[8]
-
Mark three distinct lanes on the baseline: "SM" for Starting Material, "Co" for Co-spot, and "RM" for the Reaction Mixture.
-
Using a capillary tube, apply a small spot of the prepared SM solution onto the "SM" lane. The goal is a spot no larger than 1-2 mm in diameter.[10] You can achieve this by briefly touching the capillary to the plate and allowing the solvent to evaporate before re-spotting in the same location if needed.[8]
-
Apply a spot of the RM solution onto the "RM" lane.
-
For the "Co" lane, first apply a spot of the SM solution, let it dry completely, and then carefully spot the RM solution directly on top of it. This co-spot is essential for definitively showing the presence or absence of starting material in your reaction mixture.
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the plate does not touch the filter paper or the chamber walls. Close the lid.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp at 254 nm. Purine rings are highly UV-active and will appear as dark spots against the fluorescent green background of the plate.[4][11]
-
Gently circle the visible spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Analysis:
-
The "SM" lane shows the Rf of your starting material.
-
In the "RM" lane, the disappearance of the SM spot and the appearance of new spots indicate product formation.
-
The "Co" spot should show a single spot if the SM is still present or two distinct spots if the product has a different Rf.
-
Typically, you will observe two product spots. The spot with the lower Rf value is likely the more polar N7 isomer, and the spot with the higher Rf is the less polar N9 isomer.
-
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when monitoring these reactions, following a logical diagnostic flow.
Caption: A troubleshooting flowchart for common TLC issues in reaction monitoring.
Question & Answer Troubleshooting
Q1: My spots are elongated streaks instead of tight circles. What is happening?
A: Spot streaking is a common issue with several potential causes.
-
Overloading: This is the most frequent cause. The concentration of your spotted sample is too high, saturating the silica gel.[10][12] The solution is to further dilute your reaction mixture aliquot before spotting it on the plate.
-
Acidic/Basic Nature of Compounds: Purines have basic nitrogen atoms that can interact strongly with the slightly acidic silica gel, causing tailing.[10][12] To counteract this, add a very small amount (e.g., 0.1-0.5%) of a base like triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper spots.[10]
-
Highly Polar Compounds: If your product is very polar, it may streak in a standard non-polar solvent system. Try switching to a more polar mobile phase (see Table 1).
Q2: My N7 and N9 isomer spots are merged into one. How can I improve their separation?
A: Achieving baseline separation of regioisomers is critical.
-
Optimize Mobile Phase Polarity: The chosen eluent is likely not optimal. If the merged spot has a moderate Rf (0.3-0.5), you need to fine-tune the polarity. Prepare several new eluents where you vary the solvent ratio in small increments (e.g., from 7:3 Hex:EtOAc to 7.5:2.5 and 6.5:3.5). A small change can have a large impact on the resolution of closely related isomers.
-
Change Solvent System: If fine-tuning doesn't work, the selectivity of the solvent system may be the issue. Switch to a different binary mixture. For example, if you are using Hexanes:Ethyl Acetate, try Dichloromethane:Methanol, which offers different intermolecular interactions and may resolve the isomers.[9][13]
-
Multiple Developments: Run the plate as usual, remove it, and let it dry completely. Then, place the same plate back into the chamber and develop it again in the same solvent. This technique effectively lengthens the run, often improving the separation between spots with close Rf values.[9]
Q3: All my spots are stuck at the bottom (low Rf) or ran to the top (high Rf). What should I do?
A: This indicates that your mobile phase polarity is mismatched with your compounds.
-
Rf Values Too Low (<0.2): Your eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., move from a 9:1 Hex:EtOAc to a 7:3 mixture).[9]
-
Rf Values Too High (>0.8): Your eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent (e.g., move from a 3:7 Hex:EtOAc to a 6:4 mixture).[9] The ideal separation is usually achieved when the Rf values of the compounds of interest are between 0.2 and 0.8.[9]
Q4: I can't see any spots on the plate after development, even under the UV lamp.
A: This can be frustrating, but it is usually a simple fix.
-
Sample is Too Dilute: The concentration of your compounds on the plate is below the limit of detection.[8] Prepare your sample again, and when spotting, apply the sample to the same point multiple times, allowing the solvent to fully evaporate between each application.[8]
-
Solvent Level Too High: If the solvent level in the chamber is above your baseline, your spotted sample will dissolve into the solvent pool at the bottom instead of traveling up the plate.[8] Always ensure your baseline is well above the solvent level.
-
Compound is Not UV-Active: While highly unlikely for 2,6-dichloropurine and its direct alkylated derivatives, it is a possibility for other compounds in your mixture. If you suspect this, after checking with UV, you can use a destructive visualization method like an iodine chamber. Iodine vapor reversibly stains most organic compounds, appearing as brownish spots.[11][14]
Data & Reference Tables
Table 1: Common Mobile Phase Systems for Purine Derivative TLC
| Mobile Phase System | Relative Polarity | Primary Application & Notes |
| Hexanes : Ethyl Acetate | Low to Medium | Excellent starting point. Varying the ratio from 9:1 to 1:1 can elute a wide range of non-polar to moderately polar purines.[7] |
| Dichloromethane : Methanol | Medium to High | Good for more polar purine derivatives that have low Rf values in Hex:EtOAc. A small amount of methanol (1-10%) dramatically increases polarity.[13] |
| Toluene : Ethyl Acetate | Low to Medium | Offers different selectivity compared to aliphatic hexanes due to the aromaticity of toluene. |
| Chloroform : Methanol : Ammonia | High (Basic) | Specifically useful for separating very polar or basic purines. The ammonia helps to deprotonate acidic sites on the silica gel, preventing streaking.[15] |
| n-Butanol : Acetic Acid : Water | High (Acidic) | A polar, protic system often used for highly functionalized purines like nucleosides. The acid helps to improve spot shape for acidic compounds.[7] |
Table 2: Quick Troubleshooting Reference
| Problem | Most Likely Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | Sample too concentrated; Acidic/basic sample interaction with silica. | Dilute sample; Add 0.1% Triethylamine or Acetic Acid to the mobile phase.[10][12] |
| No Spots Visible | Sample too dilute; Solvent level above baseline. | Spot multiple times in the same location; Ensure baseline is above solvent level.[8] |
| Poor Isomer Separation | Suboptimal mobile phase polarity or selectivity. | Fine-tune solvent ratio; Change to a different solvent system (e.g., DCM/MeOH); Perform multiple developments.[9] |
| Rf Too High/Low | Mobile phase is too polar (high Rf) or not polar enough (low Rf). | Decrease polar solvent for high Rf; Increase polar solvent for low Rf.[9] |
| Uneven Solvent Front | Plate touching chamber wall; Damaged plate edge; Chamber not saturated. | Reposition plate; Use a new plate; Allow chamber to saturate for 20+ min.[8][10] |
References
-
University of Colorado, Boulder. (2021, April 1). Thin Layer Chromatography (TLC). [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
University of California, Davis. TLC Visualization Methods. [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]
-
Tlaskal, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
G, V. R., et al. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. [Link]
-
Mohammad, A., & Haq, N. (2007). Thin Layer Chromatography of Purines on Silica Gel G Impregnated with Transition Metal Ions; Assay of Caffeine and Theophylline in Pharmaceutical Formulations. ResearchGate. [Link]
-
Ye, D., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [Link]
-
Ciardi, J. E., & Anderson, E. P. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
The Organic Chemistry Channel. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC [Video]. YouTube. [Link]
-
Shaw, J. T., et al. (2019). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. SLAS TECHNOLOGY: Translating Life Sciences Innovation. [Link]
-
Aryal, P. TLC Stains and Visualization Methods. Scribd. [Link]
-
Kolassa, N., Roos, H., & Pfleger, K. (1972). A separation of purine derivatives by thin-layer chromatography on silica gel plates suitable for metabolic studies. Journal of Chromatography A. [Link]
-
Dobak, I., et al. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. [Link]
-
Tlaskal, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. [Link]
-
Royal Society of Chemistry. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. [Link]
-
Ye, D., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H 1. ResearchGate. [Link]
-
Royal Society of Chemistry. Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. [Link]
-
Kalytov, A., et al. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules. [Link]
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]
-
Tlaskal, A., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]
-
Taylor, D. T., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]
Sources
- 1. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. organomation.com [organomation.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chembam.com [chembam.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of N7 and N9 Alkylated Purine Isomers
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the regioselective alkylation of purines. Because purines are ambident nucleophiles, alkylation under basic conditions or via microwave irradiation frequently yields a mixture of N7 and N9 regioisomers [4]. Separating these isomers is notoriously difficult due to their identical molecular weights and highly similar hydrophobic profiles.
Below, we provide field-validated troubleshooting strategies, structural causality explanations, and step-by-step methodologies to achieve baseline resolution.
Workflow Architecture: N7/N9 Separation Logic
Figure 1: Decision matrix and troubleshooting workflow for the chromatographic resolution of N7 and N9 purine isomers.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do my N7 and N9 isomers co-elute on a standard C18 column, and how can I force baseline resolution?
The Causality: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Because the N7 and N9 isomers possess the exact same alkyl substituent and identical molecular weight, their hydrophobic footprints are nearly indistinguishable. However, the position of the alkyl group alters the electron density of the purine ring. The N7 isomer possesses a larger dipole moment, making it slightly more polar than the thermodynamically stable N9 isomer. The Solution: If a highly end-capped C18 fails to resolve the peaks, switch to a Pentafluorophenyl (PFP) stationary phase [2]. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms exploit the subtle electronic differences in the imidazole ring of the purine, selectively retaining the N9 isomer longer than the N7 isomer.
Q2: My N7 isomer peak exhibits severe tailing, but the N9 peak is relatively sharp. What causes this, and how do I fix it?
The Causality: Peak tailing in purines is classically driven by secondary interactions between the basic nitrogen atoms on the purine ring (e.g., N1, N3) and unreacted, acidic silanol groups on the silica matrix [2]. The N7 alkylated purine often leaves the N9 position unsubstituted (bearing a highly accessible hydrogen-bond donor/acceptor site), which interacts strongly with ionized silanols ( SiO− ). The Solution: You must suppress the silanol ionization.
-
Buffer Adjustment: Employ a strong buffer like 10 mM ammonium acetate at pH 6.0–6.5 [1]. This provides sufficient ionic strength to mask silanol interactions without degrading electrospray ionization (ESI-MS) signals.
-
pH Suppression: Alternatively, drop the mobile phase pH to 2.5–3.0 using phosphoric acid (if not using MS) or formic acid. This fully protonates the residual silanols ( SiOH , pKa ~3.5–4.5), eliminating the electrostatic drag on your N7 isomer [2].
Q3: How can I quickly verify which chromatographic fraction is N7 and which is N9 without running a full 2D-NMR suite?
The Causality: While 2D NMR (HMBC/NOESY) is the absolute gold standard for structural elucidation, 1D 13C NMR provides a rapid, self-validating diagnostic tool based on the electronic shielding of the purine carbons [1]. The Solution: Analyze the chemical shift difference ( Δδ ) between the C5 and C8 carbons. For N7-alkylated purines, the difference is characteristically large ( Δδ≈27 ppm). For N9-alkylated isomers, the difference is much smaller ( Δδ≈13 ppm) [1]. Chromatographically, the N7 isomer will consistently be the earlier-eluting peak under reversed-phase conditions due to its higher polarity.
Standard Operating Procedure: HPLC Resolution of N7/N9 Isomers
This self-validating protocol utilizes a kinetically optimized gradient to ensure the separation of closely eluting purine regioisomers while maintaining MS compatibility [1].
Materials Required:
-
Column: PFP or highly end-capped C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water (pH adjusted to 6.5).
-
Mobile Phase B: Gradient-grade Acetonitrile (ACN).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude alkylation mixture in a 90:10 ratio of Mobile Phase A to Mobile Phase B. Critical Insight: Dissolving the sample in pure organic solvent will cause peak breakthrough and band broadening at the column head due to the high polarity of the purines. Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Flush the column with 95% Mobile Phase A for at least 10 column volumes (CV) at a flow rate of 0.6 mL/min to ensure complete hydration of the stationary phase and stabilization of the buffer equilibrium.
-
Gradient Execution:
-
0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the polar N7 isomer).
-
2.0 - 6.5 min: Linear gradient from 5% B to 80% B.
-
6.5 - 8.0 min: Hold at 80% B (Column wash).
-
8.0 - 10.0 min: Return to 5% B and re-equilibrate.
-
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. If using ESI-MS in positive ion mode, set the cone voltage to ~25 V and source temperature to 120 °C to prevent in-source fragmentation of the alkyl groups [1].
-
Fraction Collection & Lyophilization: Collect the early-eluting peak (N7) and late-eluting peak (N9). Immediately freeze the fractions in liquid nitrogen and lyophilize. Do not use rotary evaporation with heat, as N7 isomers can be thermodynamically unstable and prone to degradation or rearrangement under prolonged thermal stress.
Quantitative Data Summaries
Table 1: Physicochemical and Chromatographic Profiling of Purine Regioisomers
| Property / Metric | N7-Alkylated Purine (Kinetic Product) | N9-Alkylated Purine (Thermodynamic Product) |
| Relative Polarity | Higher (Larger dipole moment) | Lower (More symmetric electron distribution) |
| RP-HPLC Elution Order | Elutes First (Lower retention factor, k′ ) | Elutes Second (Higher retention factor, k′ ) |
| Silanol Interaction | High (Prone to severe peak tailing) | Moderate (Better peak symmetry) |
| 13C NMR ( Δδ C5-C8) | Large difference ( ≈27 ppm) | Small difference ( ≈13 ppm) |
| Thermodynamic Stability | Lower (Often a byproduct) | Higher (Major product in direct alkylation) |
Table 2: Optimized HPLC Gradient Conditions for Baseline Resolution
| Time (min) | Mobile Phase A (10 mM NH 4 OAc, pH 6.5) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95% | 5% | 0.6 |
| 2.0 | 95% | 5% | 0.6 |
| 6.5 | 20% | 80% | 0.6 |
| 8.0 | 20% | 80% | 0.6 |
| 8.1 | 95% | 5% | 0.6 |
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.[Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.[Link]
-
Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. The Journal of Organic Chemistry.[Link]
-
Regioselective alkylation reaction of purines under microwave irradiation. University of Barcelona (UB).[Link]
Technical Support Center: Alternative Solvent Systems for Purine Derivative Synthesis
Welcome to the Advanced Troubleshooting and Methodology Guide for green purine synthesis. Transitioning from hazardous volatile organic solvents (VOCs) like DMF, DMSO, and halogenated solvents to sustainable alternatives—such as Deep Eutectic Solvents (DES), Ionic Liquids (ILs), and Aqueous systems—introduces unique thermodynamic and kinetic challenges.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind experimental phenomena and provide self-validating protocols to ensure your drug development workflows remain robust, reproducible, and scalable.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my N-alkylation regioselectivity (N7 vs. N9) poor when switching from DMF to aqueous microwave-assisted conditions?
Causality: In polar aprotic solvents like DMF, the alkylation of purine salts is governed by the thermodynamic stability of the N9 vs. N7 tautomers. In water, the high dielectric constant and extensive hydrogen-bonding network alter the nucleophilicity of the nitrogen atoms. Under microwave irradiation, rapid volumetric heating can push the reaction towards kinetic control, yielding mixed regiomers (1)[1]. Self-Validation Strategy: Run a time-course LC-MS. If the N7/N9 ratio shifts significantly over time, the reaction is under kinetic control. To correct this, strictly control the pH to ensure specific deprotonation states of the purine ring before applying microwave energy.
Q2: I am using a Choline Chloride:Urea (ChCl:U) Deep Eutectic Solvent (DES), but my purine derivative is trapped in the solvent matrix. How do I isolate it?
Causality: Purines interact strongly with DES components via C-H···π interactions and extensive hydrogen bonding, forming highly stable cage-like structures (2)[2]. This high affinity prevents simple precipitation upon cooling. Self-Validation Strategy: Anti-solvent precipitation is mandatory. If standard water dissolves your polar product, use a chilled ethanol/water mixture. Alternatively, perform a liquid-liquid extraction with ethyl acetate only after diluting the DES with a controlled volume of brine to chemically disrupt the DES hydrogen-bond network.
Q3: Can I use Polyethylene Glycol (PEG-400) for complex multicomponent purine syntheses?
Causality: Yes. PEG-400 is an environmentally sustainable, non-toxic reaction medium that acts as both a solvent and a phase-transfer catalyst. The terminal hydroxyl groups of PEG-400 stabilize transition states via hydrogen bonding. It is highly effective when paired with recyclable heterogeneous catalysts like Bleaching Earth Clay (BEC) for complex multicomponent syntheses, such as dihydrothiazolo[3,2-a]purine derivatives (3)[3].
Q4: Why is my hydrophobic purine derivative phase-separating in Imidazolium Ionic Liquids (ILs)?
Causality: Imidazolium-based ionic liquids (e.g., [C4MIM][BF4]) are excellent for the synthesis of nucleoside-based antiviral drugs due to their high solubilizing power for polar nucleosides (4)[4]. However, highly hydrophobic purines disrupt the cohesive energy density of short-chain ILs. Self-Validation Strategy: Ensure the alkyl chain length on the imidazolium cation is optimized. Switching from a C4 to a C8 chain will tune the hydrophobicity of the IL microenvironment, preventing phase separation.
Part 2: Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes when transitioning to alternative solvent systems for purine synthesis.
| Solvent System | Optimal Reaction Type | Typical Temp (°C) | Reaction Time | Average Yield (%) | Key Mechanistic Advantage |
| Aqueous Microwave | N-Alkylation / Cross-coupling | 100–120 | 10–20 min | 80–90% | High dielectric heating enables extremely fast kinetics. |
| PEG-400 + BEC | Multicomponent Condensation | 80–100 | 2–4 hours | 85–95% | Terminal OH groups stabilize transition states; recyclable catalyst. |
| Imidazolium ILs | Acylation / Nucleoside Mod. | 60–80 | 1–3 hours | 85–92% | Superior solubility for highly polar nucleoside precursors. |
| ChCl:Urea DES | Halogenation / Substitution | 70–90 | 3–5 hours | 75–85% | C-H···π interactions stabilize reactive intermediates; zero VOCs. |
Part 3: Standardized Experimental Protocols
Protocol A: Microwave-Assisted N-Alkylation of Purines in Aqueous Media
Objective: Regioselective synthesis of N9-alkylated purines without the use of VOCs.
-
Reagent Preparation: Suspend the purine derivative (1.0 mmol) and the alkylating agent (1.2 mmol) in 5.0 mL of deionized water.
-
Base Addition: Add an inorganic base (e.g., K₂CO₃, 1.5 mmol) to deprotonate the purine ring.
-
Causality Note: The choice of base dictates the counterion, which heavily influences the solubility of the intermediate purine salt in the aqueous layer.
-
-
Microwave Irradiation: Seal the vessel and irradiate at 100 °C for 10-15 minutes.
-
Self-Validation Checkpoint: Monitor the real-time pressure profile in the microwave reactor. A stable pressure curve validates uniform heating; sudden spikes indicate localized superheating or unwanted solvent degradation.
-
-
Isolation: Cool the reaction mixture to 0-5 °C. The N-alkylated purine typically precipitates. Filter, wash with ice-cold water, and dry under vacuum.
Protocol B: One-Pot Synthesis of Dihydrothiazolo[3,2-a]purines in PEG-400
Objective: Multicomponent synthesis using a recyclable heterogeneous catalyst.
-
Mixture Assembly: Combine the purine precursor (1.0 mmol), substituted 2-amino-thiazole (1.0 mmol), and aldehyde (1.0 mmol) in 10 mL of PEG-400.
-
Catalyst Addition: Add Bleaching Earth Clay (BEC) (10% by weight, pre-adjusted to pH 12.5) as the heterogeneous catalyst.
-
Heating: Stir the mixture at 90 °C for 2-3 hours.
-
Causality Note: PEG-400 provides a homogeneous thermal profile, while the BEC provides high surface-area basic sites necessary for the condensation mechanism.
-
-
Catalyst Recovery: Dilute the hot mixture with warm ethanol and filter immediately to recover the BEC catalyst.
-
Self-Validation Checkpoint: Weigh the recovered catalyst after drying. A >95% mass recovery validates the mechanical stability of the BEC in PEG-400.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure and induce precipitation with cold water. Recrystallize from ethanol.
Part 4: Visual Workflows
Workflow 1: Solvent Selection Decision Matrix
Decision matrix for selecting alternative solvents in purine synthesis.
Workflow 2: DES Isolation Troubleshooting
Troubleshooting workflow for purine isolation from Deep Eutectic Solvents.
References
- Title: The green synthesis of pyrimidine and purine derivatives under microwave irradiation Source: ResearchGate URL
- Title: An efficient and green synthesis of dihydrothiazolo [3,2-a] purine-2 (1H)-one derivatives using bleaching earth clay (BEC)
- Title: Mechanistic Insights into the Stabilizing Role of Deep Eutectic Solvents for Nucleic Acids: An In Silico Analysis Source: ACS Publications URL
- Title: Synthesis of Nucleoside-Based Antiviral Drugs in Ionic Liquids Source: ResearchGate URL
Sources
comparison of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine with other purine analogs for anticancer activity
As a Senior Application Scientist in oncology drug discovery, I frequently encounter the limitations of classic purine antimetabolites—namely, rapid metabolic degradation, reliance on active transport mechanisms, and off-target systemic toxicity. The transition toward targeted kinase inhibition has necessitated the evolution of the purine scaffold.
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (CAS: 2453323-38-9) represents a next-generation, highly versatile building block. By leveraging regioselective halogenation and targeted fluorination, this precursor allows researchers to synthesize potent 2,6,9-trisubstituted purine analogs that act as ATP-competitive kinase inhibitors rather than simple DNA-incorporating antimetabolites[1].
This guide objectively compares the mechanistic, structural, and performance advantages of trifluoroethyl-modified purine analogs against classic purine therapies, supported by validated experimental workflows.
The Causality of the Scaffold: Why Fluorinate at N9?
To understand the performance of analogs derived from 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, we must analyze the physicochemical causality of its structural moieties:
-
Regioselective SNAr Potential (2,6-Dichloro): The chlorine atoms at C2 and C6 are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Because the C6 position is flanked by two electron-withdrawing nitrogen atoms in the pyrimidine ring, it is significantly more electrophilic than C2. This allows for precise, sequential functionalization (e.g., adding a bulky amine at C6, followed by an aniline at C2) to build highly specific libraries of Cyclin-Dependent Kinase (CDK) or Bruton's Tyrosine Kinase (BTK) inhibitors[2].
-
Metabolic Shielding & Lipophilicity (9-Trifluoroethyl): Classic purine drugs (like Fludarabine) possess ribose or simple alkyl groups at N9, making them vulnerable to cleavage by purine nucleoside phosphorylase (PNP) or rapid hepatic oxidation. The strong, highly electronegative C-F bonds in the 2,2,2-trifluoroethyl group resist oxidative degradation. Furthermore, the -CF3 group significantly increases the compound's lipophilicity (LogP), enabling passive diffusion across tumor cell membranes without relying on human equilibrative nucleoside transporters (hENTs), which are frequently downregulated in resistant cancers[3].
-
Kinase Pocket Anchoring: In targeted therapy, the trifluoroethyl group acts as a hydrophobic anchor. It fits deeply into the hydrophobic pockets of kinases (such as the DFG-out conformation of Bcr-Abl), enhancing binding affinity via halogen bonding and hydrophobic interactions[4].
Mechanistic divergence between classic antimetabolites and targeted trifluoroethyl purines.
Comparative Performance Data
The table below summarizes the quantitative and qualitative differences between 2,6,9-trisubstituted purines (synthesized from the trifluoroethyl precursor) and standard-of-care purine analogs.
| Compound Class | Primary Target(s) | Typical IC50 Range (In Vitro) | Cellular Uptake Mechanism | Primary Resistance Mechanism | Metabolic Stability |
| Trifluoroethyl Purine Analogs | CDKs, BTK, Bcr-Abl, FLT3 | 10 nM – 1.5 µM | Passive Diffusion (High LogP) | Kinase domain point mutations (e.g., T315I) | High (Shielded by -CF3 group) |
| Fludarabine | DNA Pol, Ribonucleotide Reductase | 1.0 µM – 5.0 µM | Active (hENT transporters) | Downregulation of hENT / Loss of dCK enzyme | Low/Moderate (Deamination) |
| Cladribine | DNA Polymerase | 0.5 µM – 2.0 µM | Active (hENT transporters) | Loss of deoxycytidine kinase (dCK) | Moderate |
| 6-Mercaptopurine | Purine Synthesis (PRPP amidotransferase) | 5.0 µM – 20.0 µM | Active transport | Thiopurine S-methyltransferase (TPMT) overexpression | Low (Rapid TPMT metabolism) |
Data synthesized from comparative oncology screening panels[4][5].
Experimental Workflows & Methodologies
To ensure trustworthiness, protocols must be self-validating. The following workflows detail the synthesis of active analogs from 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine and their subsequent biological validation.
Protocol A: Regioselective Synthesis of 2,6,9-Trisubstituted Analogs
Causality Check: Why use N,N-Diisopropylethylamine (DIPEA)? During the SNAr reaction, HCl is generated as a byproduct. DIPEA acts as a non-nucleophilic base to scavenge this acid, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.
-
C6-Substitution (First SNAr):
-
Dissolve 1.0 eq of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine in anhydrous n-butanol.
-
Add 1.2 eq of the desired primary amine (e.g., cyclopentylamine) and 2.0 eq of DIPEA.
-
Stir at 80°C for 4 hours. The C6-chlorine is selectively displaced due to higher electrophilicity.
-
Validation: Monitor via LC-MS. The mass shift should correspond to the loss of one Cl isotope pattern.
-
-
C2-Substitution (Second SNAr):
-
Isolate the C6-substituted intermediate. Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Add 2.0 eq of a secondary amine or aniline derivative, and 3.0 eq of potassium carbonate ( K2CO3 ).
-
Elevate temperature to 120°C for 12 hours (or use microwave irradiation at 150°C for 20 mins) to overcome the reduced electrophilicity of the C2 position.
-
Purify via silica gel chromatography to yield the final 2,6,9-trisubstituted kinase inhibitor.
-
Protocol B: Self-Validating Kinase Inhibition Profiling (ADP-Glo Assay)
Causality Check: To prove that the synthesized trifluoroethyl analog is an ATP-competitive inhibitor, the assay must demonstrate that increasing ATP concentrations shifts the IC50 curve to the right.
-
Assay Preparation: Prepare recombinant kinase (e.g., CDK2/Cyclin E) in a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2 , and 0.1 mg/mL BSA.
-
Compound Incubation: Dispense the synthesized purine analog in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate.
-
Self-Validating Controls:
-
Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.
-
Negative Control: Kinase-dead mutant enzyme to rule out compound auto-fluorescence or non-specific aggregation.
-
-
Reaction: Add ATP (at the Km value of the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.
-
Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Sequential workflow from trifluoroethyl purine precursor synthesis to in vitro validation.
Conclusion
While classic purine antimetabolites remain foundational in treating hematological malignancies, they are heavily limited by transport-dependent resistance and rapid metabolism. 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine provides a robust, highly reactive scaffold that solves these issues. By utilizing the electron-withdrawing and lipophilic properties of the trifluoroethyl group, researchers can synthesize targeted, ATP-competitive kinase inhibitors capable of penetrating solid tumors and resisting enzymatic degradation, marking a critical evolution in oncology drug design.
References
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.MDPI.
- Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis.PubMed Central (PMC) / NIH.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.PubMed Central (PMC) / NIH.
- Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers.PubMed Central (PMC) / NIH.
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comparative analysis of the cytotoxic effects of various 2,6,9-trisubstituted purines
Introduction: The Purine Scaffold as a Privileged Structure in Oncology
The purine ring system, a fundamental component of nucleic acids, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions. Strategic substitutions on the purine core can yield compounds with high affinity and selectivity for specific protein binding sites. In the realm of oncology, the development of 2,6,9-trisubstituted purine derivatives has emerged as a particularly fruitful strategy for creating potent cytotoxic agents.[1][4]
These compounds frequently exert their anticancer effects by targeting protein kinases, enzymes that are often dysregulated in carcinogenic processes.[1] Notably, many 2,6,9-trisubstituted purines are potent inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of cell cycle progression.[5][6][7] By inhibiting these kinases, the compounds can induce cell cycle arrest and trigger apoptosis in rapidly dividing cancer cells.[1][8] This guide provides a comparative analysis of the cytotoxic effects of various 2,6,9-trisubstituted purines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Inhibition of Cell Cycle Progression
A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. CDKs are a family of serine/threonine kinases that, when complexed with their cyclin regulatory partners, phosphorylate key substrates to drive the cell through its different phases (G1, S, G2, M).[9] For instance, the CDK2-cyclin E complex is crucial for the G1-to-S phase transition.[9] In many cancers, these kinases are overactive, providing a clear therapeutic target.
Many 2,6,9-trisubstituted purines, such as the well-studied roscovitine and olomoucine, function as ATP-competitive inhibitors of CDKs.[2][5][10] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and thereby halting cell cycle progression.[9] This arrest often leads to the activation of apoptotic pathways, resulting in selective cell death in cancer cells.[5][8] While CDKs are a primary target, this versatile scaffold has also been adapted to inhibit other oncogenic kinases, such as Bcr-Abl in chronic myeloid leukemia (CML) and VEGFR2 in angiogenesis.[1][4][11]
Comparative Analysis of Cytotoxic Activity
The cytotoxic efficacy of 2,6,9-trisubstituted purines is highly dependent on the nature and position of their substituents. Extensive structure-activity relationship (SAR) studies have revealed key chemical features that govern their potency and selectivity.
Key Structure-Activity Relationship (SAR) Insights:
-
C-6 Position: The introduction of an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxic activity.[1][12] Furthermore, substitutions on this aryl ring, particularly with electron-withdrawing groups, can enhance anticancer activity.[4]
-
C-2 Position: In contrast, the use of bulky substituents at the C-2 position is generally unfavorable for activity.[1][12] For derivatives of roscovitine, a 2-(hydroxyalkylamino) moiety shows a strong correlation between cytotoxic potency and anti-CDK2 activity.[5]
-
N-9 Position: Studies on olomoucine/roscovitine derivatives have shown that increased steric bulk at the N-9 position tends to reduce the inhibitory potential against CDKs.[6]
The following table summarizes the in vitro cytotoxic activity of several representative 2,6,9-trisubstituted purine compounds against a panel of human cancer cell lines.
| Compound ID | Key Substituents | Cancer Cell Line | Cytotoxicity (IC50/GI50 in µM) | Primary Mechanism/Target | Reference |
| Roscovitine | C2: (R)-(1-ethyl-2-hydroxyethyl)aminoC6: BenzylaminoN9: Isopropyl | Multiple | ~15-25 (cell-dependent) | CDK1, CDK2, CDK5 inhibitor | [2][10] |
| Olomoucine | C2: HydroxymethylpropylaminoC6: BenzylaminoN9: Methyl | HeLa | 42.7 | CDK inhibitor | [6] |
| Compound 7h | C6: 4-(3-chlorophenyl)piperazin-1-ylN9: Cyclopentyl | HL-60 | 0.8 | Induces apoptosis, S-phase arrest | [1][12] |
| K562 | 1.4 | [4] | |||
| MCF-7 | 1.4 | [4] | |||
| Compound 4r | C2: 4-methylpiperazin-1-ylN9: Isopentyl | CACO2 | 27 | Cytotoxic | [1][12] |
| Compound 11b | C6: 4-(3-chlorophenyl)aminoN9: Cyclopropylmethyl | KCL22 (Bcr-Abl) | 0.7-1.3 | Bcr-Abl inhibitor, G1 arrest | [11] |
| Compound 21 | C2: (2R)-pyrrolidin-2-yl-methanolC6: 3-iodobenzylamino | HeLa | 6.7 | CDK1, CDK2, CDK5 inhibitor | [6] |
| Compound 30d/30e | Complex bipyridyl methaneamines at C6 | SK-Br3, HCC1954 | < 0.05 | Potent CDK12 inhibitors | [13][14] |
Discussion:
The data reveals significant heterogeneity in the cytotoxic effects of these compounds, which is dependent on both the chemical structure and the cancer cell line being tested.[1][12] For example, the HL-60 (promyelocytic leukemia) cell line appears to be particularly sensitive to many of these derivatives, whereas the CACO2 (colorectal adenocarcinoma) line shows greater resistance.[1][12]
Compound 7h stands out as a highly effective agent, demonstrating superior potency when compared to the standard drug cisplatin in several cell lines.[1][12] Its activity is attributed to the induction of apoptosis and cell cycle arrest at the S-phase.[8] The development of compounds like 11b highlights the scaffold's versatility, showing potent activity against chronic myeloid leukemia (CML) cells, including those resistant to existing tyrosine kinase inhibitors (TKIs) like imatinib.[11] More recent developments, such as compounds 30d and 30e , show nanomolar potency against HER2+ breast cancer cells by targeting CDK12, demonstrating the ongoing potential to develop highly specific and potent inhibitors.[13][14]
Experimental Protocols for Assessing Cytotoxicity
To ensure trustworthiness and reproducibility, standardized in vitro assays are essential for evaluating the cytotoxic effects of new chemical entities. The following protocols describe common methods cited in the evaluation of 2,6,9-trisubstituted purines.
Experimental Workflow Overview
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,6,9-trisubstituted purine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry provides detailed information on how a compound affects cell cycle distribution and induces apoptosis.
-
Causality: For cell cycle analysis, a fluorescent dye like propidium iodide (PI) is used, which stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. For apoptosis, Annexin V staining can detect the externalization of phosphatidylserine, an early apoptotic event.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in 6-well plates and treat with the compound of interest (typically at its IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: For cell cycle analysis, fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The collected data is then used to generate a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, G2/M). An increase in the sub-G1 population is indicative of apoptosis.[1][8]
Conclusion and Future Perspectives
The 2,6,9-trisubstituted purine scaffold represents a highly versatile and potent platform for the development of novel anticancer agents.[7] The extensive body of research demonstrates that strategic modifications at the C2, C6, and N9 positions allow for the fine-tuning of inhibitory activity against a range of oncogenic kinases, most notably the cyclin-dependent kinases.[5] The most promising compounds exhibit low micromolar to nanomolar cytotoxicity against various cancer cell lines, often inducing cell cycle arrest and apoptosis.[11][13]
Future research in this area will likely focus on several key objectives. First, optimizing the pharmacological properties of lead compounds to improve their bioavailability, metabolic stability, and in vivo efficacy is crucial for clinical translation.[5] Second, the exploration of novel substitutions and bioisosteric replacements may lead to inhibitors with even greater potency and selectivity for specific kinase targets, potentially minimizing off-target effects. Finally, as demonstrated by their efficacy against TKI-resistant CML and trastuzumab-resistant breast cancer, these purine derivatives hold significant promise for overcoming acquired drug resistance, a major challenge in modern oncology.[11][14] Continued investigation into this privileged scaffold is poised to deliver the next generation of targeted cancer therapies.
References
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Salas, C. O., Zúñiga-López, M. C., Godoy-Carrasco, C., Zárate, A. M., Espinosa-Bustos, C., Morales-Lázaro, S. L., & González-Nilo, F. D. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 199. [Link]
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Gucky, T., Jorda, R., Zatloukal, M., McMaster, C., Krystof, V., & Strnad, M. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 61, 56-65. [Link]
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Salas, C. O., Zárate, A. M., Espinosa-Bustos, C., & Calderón-Arancibia, J. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Semantic Scholar. [Link]
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Salas, C. O., Zúñiga-López, M. C., Godoy-Carrasco, C., Zárate, A. M., Espinosa-Bustos, C., Morales-Lázaro, S. L., & González-Nilo, F. D. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. [Link]
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Zúñiga-López, M. C., González-Villar, S., Varela-M, C., Morales-Lázaro, S. L., González-Nilo, F., & Salas, C. O. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. [Link]
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Calderón-Arancibia, J., Espinosa-Bustos, C., Salas, C., Zúñiga-López, M., Varela-M, C., Morales-Lázaro, S., & González-Nilo, F. (2020). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 25(24), 5898. [Link]
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Havlicek, L., Hanus, J., Vesely, J., Leclerc, S., Meijer, L., Shaw, G., & Strnad, M. (1997). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 40(4), 408-412. [Link]
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ResearchGate. (2025). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]
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Zúñiga-López, M. C., Ojeda-Carral, S., Varela-M, C., Morales-Lázaro, S. L., González-Nilo, F., & Salas, C. O. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]
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ResearchGate. (2012). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate. [Link]
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Rong, J., & Liang, S. H. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Medicinal Chemistry Letters. [Link]
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Singh, P., & Kumar, V. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. [Link]
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Lee, J., Park, H. D., Lee, Y., Kim, N. D., & Park, C. H. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1051. [Link]
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ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. ResearchGate. [Link]
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Schultz, P. G., Chang, Y. T., Gray, N. S., Wodicka, L. M., & Meijer, L. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 6(6), 361-371. [Link]
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Lee, J., Park, H. D., Lee, Y., Kim, N. D., & Park, C. H. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]
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ResearchGate. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ResearchGate. [Link]
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A Comparative Efficacy Analysis of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine Against Established Anticancer Agents: A Guide for Researchers
In the dynamic landscape of oncology drug discovery, the exploration of novel chemical scaffolds that offer enhanced potency and selectivity remains a paramount objective. Among these, purine analogs have emerged as a promising class of compounds, owing to their structural resemblance to endogenous nucleosides, which allows them to interfere with critical cellular processes in cancer cells. This guide provides a comprehensive evaluation of a novel purine derivative, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, and contextualizes its potential efficacy against well-established anticancer agents. This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental frameworks.
Introduction: The Rationale for Novel Purine Analogs in Oncology
Purine analogs have a rich history in cancer chemotherapy, with compounds like 6-mercaptopurine and fludarabine being mainstays in the treatment of various hematological malignancies.[1] Their primary mechanism of action involves the disruption of nucleic acid metabolism, enzymatic activity, and signal transduction pathways essential for the proliferation of rapidly dividing cancer cells.[1] The core principle behind the development of new purine derivatives, such as 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, is to enhance their therapeutic index by modifying the purine scaffold to achieve greater target specificity and overcome mechanisms of drug resistance.
The subject of this guide, 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, is a synthetic purine analog characterized by two key structural modifications: dichloro substitutions at the 2 and 6 positions and a trifluoroethyl group at the 9 position. These modifications are not arbitrary; the chlorine atoms are expected to act as potent electron-withdrawing groups, potentially enhancing the compound's interaction with target enzymes.[2] The trifluoroethyl moiety can significantly alter the compound's lipophilicity and metabolic stability, which may, in turn, influence its cellular uptake, bioavailability, and overall anticancer activity.[3]
Postulated Mechanism of Action: A Kinase Inhibition and Antimetabolite Hypothesis
While direct experimental evidence for the specific molecular targets of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is not yet publicly available, its structural features strongly suggest a dual mechanism of action encompassing both kinase inhibition and antimetabolite activity.
2.1. Inhibition of Cyclin-Dependent Kinases (CDKs):
Numerous 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] Deregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. The 2,6-dichloro-9-substituted purine scaffold has been shown to be a viable starting point for the development of CDK inhibitors.[5] It is hypothesized that 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine binds to the ATP-binding pocket of CDKs, thereby blocking their catalytic activity and inducing cell cycle arrest, ultimately leading to apoptosis.
Caption: Postulated CDK Inhibition by the Purine Analog.
2.2. Antimetabolite Activity:
As a purine analog, the compound may also function as an antimetabolite. After cellular uptake, it could be anabolized to its nucleotide form and subsequently interfere with DNA and RNA synthesis in two primary ways:
-
Incorporation into Nucleic Acids: The analog triphosphate could be incorporated into growing DNA or RNA chains, leading to chain termination and the induction of DNA damage.
-
Enzyme Inhibition: The analog nucleotide could inhibit key enzymes involved in de novo purine biosynthesis, thereby depleting the pool of essential precursors for nucleic acid synthesis.
Comparative Efficacy: Benchmarking Against Established Anticancer Agents
To provide a framework for evaluating the potential efficacy of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, it is essential to compare its anticipated cytotoxic profile with that of established anticancer drugs. The following tables summarize the reported 50% inhibitory concentration (IC50) values for three widely used chemotherapeutic agents—Cisplatin, Doxorubicin, and Paclitaxel—against a panel of representative cancer cell lines.
Table 1: Reported IC50 Values of Cisplatin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~1.5 - 25 |
| MCF-7 | Breast Adenocarcinoma | ~2 - 40 |
| HeLa | Cervical Adenocarcinoma | ~1 - 10 |
| HCT116 | Colorectal Carcinoma | ~5 - 20 |
Table 2: Reported IC50 Values of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >20 |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 4.0 |
| HeLa | Cervical Adenocarcinoma | ~0.34 - 2.9 |
| HL-60 | Promyelocytic Leukemia | ~0.01 - 0.1 |
Table 3: Reported IC50 Values of Paclitaxel Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | ~5 - 50 |
| MCF-7 | Breast Adenocarcinoma | ~2 - 20 |
| HeLa | Cervical Adenocarcinoma | ~2 - 10 |
| SK-OV-3 | Ovarian Adenocarcinoma | ~2 - 40 |
Note: The IC50 values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions (e.g., exposure time, assay method). Researchers should always include standard reference compounds in their own experiments for accurate comparison.
Based on the reported activities of other 2,6-dichloro-9-substituted purines, it is reasonable to hypothesize that 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine could exhibit potent cytotoxic activity, potentially with IC50 values in the low micromolar to nanomolar range against sensitive cell lines.[2] The presence of the trifluoroethyl group may enhance its potency compared to analogs with simpler alkyl substitutions.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer efficacy of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, a series of well-established in vitro assays should be performed. The following protocols provide a standardized framework for these investigations.
4.1. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine and the established anticancer agents (e.g., Cisplatin, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
4.2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
4.3. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
While direct experimental data on the anticancer efficacy of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is currently limited in the public domain, a comprehensive analysis of its structural features and the well-documented activities of related 2,6-disubstituted purine analogs provides a strong rationale for its investigation as a potential anticancer agent. The proposed dual mechanism of action, involving both kinase inhibition and antimetabolite activity, suggests that this compound could exhibit potent and broad-spectrum cytotoxicity.
The provided experimental protocols offer a robust framework for the systematic evaluation of this novel purine derivative. By comparing its in vitro efficacy against established anticancer agents across a panel of diverse cancer cell lines, researchers can effectively benchmark its potential and identify promising avenues for further preclinical and clinical development. The synthesis and biological evaluation of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine and its analogs represent a compelling area of research with the potential to yield novel and effective therapies for the treatment of cancer.
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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- Havlíček, F., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 62, 635-646.
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ResearchGate. (2019, November 1). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Zhao, L., et al. (2024, May 11). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. Retrieved from [Link]
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Hashmi, M. A., et al. (2025, June 25). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Retrieved from [Link]
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comparison of different synthetic methodologies for 2,6,9-trisubstituted purines
Comparative Synthetic Methodologies for 2,6,9-Trisubstituted Purines: A Technical Guide for Drug Development
Executive Summary
The 2,6,9-trisubstituted purine scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound efficacy as ATP-competitive inhibitors of critical oncogenic kinases, including CDKs, Bcr-Abl, and FLT3[1]. Synthesizing these complex heterocycles requires orthogonal functionalization of the purine core. The inherent electron deficiency of the purine ring establishes a distinct reactivity gradient (C6 > C2), while the tautomeric nature of the imidazole ring complicates regioselective N-alkylation[2].
This guide critically evaluates three divergent synthetic methodologies: Sequential Nucleophilic Aromatic Substitution (SNAr), Solid-Phase Synthesis (SPS), and Palladium-Catalyzed Cross-Coupling.
Quantitative Methodological Comparison
To select the optimal synthetic route, researchers must weigh scalability against substrate scope. The following table summarizes the performance metrics of the three primary methodologies:
| Methodology | Typical Overall Yield | Scalability | C2 Substitution Scope | Environmental / Cost Impact |
| Sequential SNAr | 20–50% | High (Multi-gram) | Limited (Fails with bulky/unreactive amines) | Low cost, moderate solvent waste |
| Solid-Phase Synthesis | 15–35% | Low (Library generation) | Moderate (Driven by excess reagents) | High cost (resins), high solvent waste |
| Pd-Catalyzed Coupling | 40–70% | Moderate | Excellent (Accommodates complex/hindered amines) | High cost (Pd/ligands), trace metal removal needed |
Method A: Sequential Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality & Logic: The classical route exploits the differential electrophilicity of the 2,6-dichloropurine starting material. The C6 position is highly activated by the adjacent N1 and N7 atoms, which stabilize the anionic Meisenheimer intermediate during substitution. Consequently, C6 reacts readily with amines at room temperature or under mild heating[2]. Conversely, the C2 position is significantly less activated, requiring harsh thermal conditions (often >120 °C) to force the substitution[2]. Alkylation at N9 is kinetically preferred over N7, but mixtures are inevitable and require careful chromatographic resolution[3].
Protocol: Three-Step Sequential SNAr
-
N9-Alkylation : Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and the desired alkyl halide (1.5 eq). Stir at 15–18 °C for 6–12 hours[3].
-
Self-Validation: Monitor via LC-MS. The N9-isomer typically exhibits a longer retention time than the N7-isomer on C18 reverse-phase columns. Confirm regiochemistry via ¹H-¹⁵N HMBC NMR; the N9-alkyl protons will exclusively correlate with the purine C4 and C8 carbons.
-
-
C6-Amination : To the isolated N9-alkyl-2,6-dichloropurine in 1-butanol, add the primary amine (1.1 eq) and DIPEA (2.0 eq). Stir at 50 °C until completion[2].
-
Self-Validation: TLC (Silica, EtOAc/Hexane) will show the consumption of the starting material. The C2-Cl isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) must remain in the MS spectra, confirming C2 remains unreacted.
-
-
C2-Amination : Combine the 2-chloro-6,9-disubstituted purine with an excess of the second amine (3.0 eq) in a microwave-safe vial. Heat at 120–150 °C for 2–6 hours[2].
-
Self-Validation: Monitor the complete disappearance of the characteristic chlorine isotope pattern in the mass spectrum.
-
Method B: Solid-Phase Synthesis (SPS)
Mechanistic Causality & Logic: When generating combinatorial libraries for structure-activity relationship (SAR) studies, the harsh conditions of sequential SNAr complicate purification. SPS circumvents this by anchoring the purine core to a polymeric support. The pseudo-dilution effect of the resin and the ability to use massive molar excesses of nucleophiles drive the thermodynamically unfavorable C2-substitution to completion without the need for intermediate column chromatography[4].
Protocol: On-Resin Functionalization
-
Resin Loading : Swell Rink amide resin in DMF. React with 2,6-dichloro-9H-purine using DIPEA at 80 °C to establish a C6-N linkage[4].
-
Self-Validation: Perform a ninhydrin (Kaiser) test. A negative result (yellow) confirms complete capping of the primary amines on the resin.
-
-
On-Resin SNAr (C2) : Treat the resin with a 10-fold excess of the desired amine in NMP/DMSO at 100 °C for 12 hours.
-
Self-Validation: Perform a "mini-cleavage" on 5 mg of resin using 95% TFA. Analyze the supernatant via UPLC-MS to verify the addition of the amine mass before proceeding.
-
-
Cleavage : Treat the washed resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Filter and precipitate the final product in cold diethyl ether[4].
Method C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Mechanistic Causality & Logic: Standard SNAr fails at the C2 position when using sterically hindered or highly electron-rich anilines. Transition-metal catalysis overcomes this high activation barrier. A Pd(0) species undergoes oxidative addition into the strong C2-Cl bond. The use of bidentate, large bite-angle ligands like Xantphos forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step, forming the C-N bond under milder conditions[5][6].
Protocol: Microwave-Assisted C2-Amination
-
Pre-functionalization : Synthesize the 2-chloro-6,9-disubstituted purine intermediate using standard SNAr protocols[6].
-
Buchwald-Hartwig Coupling : In a rigorously degassed microwave vial, combine the purine intermediate (1.0 eq), the unreactive amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane[5][6].
-
Reaction : Irradiate in a microwave reactor at 100–120 °C for 1 hour[6].
-
Self-Validation: Post-reaction LC-MS must show complete conversion. Following flash chromatography, conduct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual palladium levels are below the FDA threshold (<10 ppm) for biological testing.
-
Visualizations of Synthetic Workflows and Mechanisms
Fig 1. Divergent synthetic workflows for 2,6,9-trisubstituted purines from 2,6-dichloropurine.
Fig 2. Catalytic cycle of Pd-mediated Buchwald-Hartwig C2-amination of purines.
References
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Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives , Benchchem. 2
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays , PMC. 1
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity , MDPI. 3
-
Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives , ACS Combinatorial Science. 4
-
Selective Amidation of 2,6-Dihalogenopurines: Application to the Synthesis of New 2,6,9-Trisubstituted Purines , The Journal of Organic Chemistry. 5
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs , PMC. 6
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A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine
As researchers dedicated to advancing drug development, our work with novel compounds like 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine demands the highest standards of scientific rigor and safety. This extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. Mishandling this halogenated purine derivative not only poses immediate health risks but also carries the potential for long-term environmental damage. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Essential Safety Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling. 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is a chlorinated and fluorinated organic compound classified as a toxic solid.[1] The primary hazards are associated with its potential for irritation and harm if ingested, inhaled, or absorbed through the skin. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 2453323-38-9) should always be consulted, data from closely related dichloropurine analogs provides a strong predictive hazard profile.[2][3]
Causality of Hazards: The dichloro substitutions on the purine ring and the trifluoroethyl group contribute to the molecule's reactivity and potential toxicity. Halogenated organic compounds require careful handling as they can be persistent in the environment and may cause significant irritation to skin, eyes, and respiratory systems.[4][5]
Summary of Key Hazard Information
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][4] | Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke when handling this product.[4] |
| Skin Irritation | Causes skin irritation.[2][4][5] | Direct contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided. |
| Eye Irritation | Causes serious eye irritation.[2][4][5] | Can cause significant damage if it comes into contact with the eyes. Immediate rinsing is crucial.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Inhalation of dust can irritate the nose, throat, and lungs. Always handle in a well-ventilated area.[4] |
| Transportation Hazard | Toxic Solid, Organic, N.O.S. | Classified under UN Number 2811, Hazard Class 6.1, Packing Group III for transportation.[1] |
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A robust PPE strategy is your primary defense against accidental exposure. The selection of PPE must directly counter the identified hazards of skin contact, eye contact, and inhalation.[4][6]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation or absorption.[5] |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields.[6] | To protect against splashes or airborne dust particles causing serious eye irritation.[4] |
| Skin & Body Protection | Laboratory coat. Wear protective clothing to prevent skin exposure.[7] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[4][8] If dust is generated, use a NIOSH-approved respirator.[5] | To prevent inhalation of dust, which may cause respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol for Routine Laboratory Waste
The proper disposal of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is predicated on one critical principle: waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[9][10] This is because halogenated waste requires specific, high-cost disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.
Protocol Steps:
-
Designate a Waste Container : Select a chemically compatible container with a secure, threaded cap. The container must be in good condition and leak-proof.[10]
-
Label Correctly Before Use : The waste container must be clearly labeled as "HAZARDOUS WASTE" before the first drop of waste is added.[10] The label must include the full chemical name: "Waste 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine".[8]
-
Collect All Contaminated Materials : Place all materials that have come into contact with the compound into the designated container. This includes:
-
Keep Container Closed : The hazardous waste container must remain tightly sealed at all times, except when you are actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Store Securely : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and bases.[7][10]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Follow all institutional and regulatory procedures for waste handover.[4]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[5][8]
-
Assess the Spill : Determine the extent of the spill. For a large or unmanageable spill, contact your institution's emergency response team immediately.
-
Ventilate the Area : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][8]
-
Don Appropriate PPE : Before approaching the spill, wear all required PPE as outlined in Section 2, including respiratory protection.[4]
-
Contain the Spill : Prevent the spilled material from spreading or entering drains or sewers.[4][5]
-
Clean Up the Spill :
-
Decontaminate : Clean the spill area thoroughly with a detergent solution and water, followed by a water rinse.[12] All decontamination materials must also be disposed of as hazardous waste.[8]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
